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  • Product: 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde
  • CAS: 1779480-21-5

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Derivatives: A Technical Whitepaper

Executive Summary: The Privileged Scaffold In modern medicinal chemistry, the design of multi-target ligands and highly selective kinase inhibitors frequently relies on "privileged scaffolds"—molecular frameworks that pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the design of multi-target ligands and highly selective kinase inhibitors frequently relies on "privileged scaffolds"—molecular frameworks that provide a versatile foundation for target engagement. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently utilize 5-cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5)[1] as a foundational building block.

This molecule offers a trifecta of structural advantages:

  • The Pyrazole Core: Acts as a robust hydrogen-bond donor and acceptor, essential for anchoring into the hinge regions of kinases or the active sites of metabolic enzymes.

  • The Cyclobutyl Moiety: Provides precisely calibrated steric bulk. It optimally fills hydrophobic pockets without the excessive lipophilicity (LogP penalty) associated with larger cycloalkyl or aromatic rings, enhancing blood-brain barrier (BBB) permeability.

  • The 3-Carbaldehyde Handle: An electrophilic center that allows for rapid derivatization via reductive amination, Schiff base formation, or condensation reactions, enabling the synthesis of diverse libraries.

This whitepaper dissects the dual primary mechanisms of action derived from this scaffold: Cyclin-dependent kinase 5 (Cdk5) inhibition in neuropharmacology[2], and NADPH oxidase inhibition in redox modulation[3].

Structural Rationale & Target Engagement Logic

The derivatization of the 3-carbaldehyde group allows chemists to extend the molecule into solvent-exposed regions of target proteins, tuning pharmacokinetics while the pyrazole-cyclobutyl pharmacophore drives pharmacodynamics.

In the context of kinase inhibition (specifically Cdk5), molecular modeling reveals that the cyclobutyl group mimics the isopropyl group found in classic inhibitors like roscovitine, occupying the same critical hydrophobic pocket[4]. Concurrently, the nitrogen atoms of the pyrazole ring form essential hydrogen bonds with the Cys83 residue in the kinase hinge region.

G A 5-Cyclobutyl-1H-pyrazole Core B Hinge Region (Cys83) A->B H-Bonding (N-H, N) C Hydrophobic Pocket A->C Cyclobutyl Insertion D 3-Carbaldehyde Derivatization A->D Synthetic Extension E Solvent Exposed Region D->E Modulates Pharmacokinetics

Structural binding logic of cyclobutyl-pyrazole derivatives in kinase active sites.

Core Mechanisms of Action

Mechanism A: Brain-Permeable Kinase Inhibition (Cdk5)

Cyclin-dependent kinase 5 (Cdk5) is a critical regulator of neuronal signal transduction. Its dysregulation is implicated in Alzheimer's, Parkinson's, and severe anxiety disorders. Historically, Cdk5 inhibitors failed clinically due to an inability to cross the blood-brain barrier.

Derivatives synthesized from the cyclobutyl-pyrazole core (such as the analog 25-106 ) have revolutionized this space. By converting the carbaldehyde/amino groups into highly optimized amides, researchers have developed uniquely brain-penetrant anti-Cdk5 drugs[5]. The mechanism relies on competitive ATP-site binding, where the cyclobutyl ring anchors the molecule, allowing systemic administration to alter neurobehavior and reduce anxiety-like phenotypes[6].

Mechanism B: Redox Modulation & NADPH Oxidase Inhibition

Beyond neuropharmacology, pyrazole derivatives exhibit profound antioxidant and anti-inflammatory properties. In human platelets and endothelial cells, specific pyrazole derivatives strongly inhibit superoxide anion production and lipid peroxidation[7].

The mechanism of action is driven by the direct inhibition of NADPH oxidase , a major cellular source of reactive oxygen species (ROS). By blocking this enzyme, pyrazole derivatives prevent the downstream cascade of oxidative stress and restore the efficiency of oxidative phosphorylation in thrombin-stimulated platelets[3].

G A Thrombin Stimulation B NADPH Oxidase Activation A->B C Superoxide Anion (ROS) Production B->C D Lipid Peroxidation & Oxidative Stress C->D E Pyrazole Derivative Treatment E->B Direct Inhibition E->C Scavenging F Restored Oxidative Phosphorylation E->F Metabolic Rescue

Mechanism of pyrazole derivatives inhibiting NADPH oxidase and restoring metabolic balance.

Quantitative Pharmacodynamics

To evaluate the efficacy of these derivatives, we must look at the quantitative data across different target classes. The table below summarizes the target engagement metrics of leading pyrazole and cyclobutyl-pyrazole derivatives.

Compound Class / DerivativePrimary TargetIC50 / PotencyPrimary Cellular / Systemic Effect
25-106 (Cyclobutyl-pyrazole)Cdk5 / p25~10–50 nM (in vitro)Systemic brain penetration; reduces anxiety-like behavior[8].
Compound 4a (Pyrazole analog)NADPH Oxidase10.1 µMInhibits superoxide anion production in platelets[3].
Compound 4f (Pyrazole analog)NADPH Oxidase8.6 µMRestores oxidative phosphorylation in endothelial cells[3].
Compound 4g (Pyrazole analog)NADPH Oxidase9.5 µMStrong antiproliferative action in solid tumor cell lines[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with internal controls. Below are the definitive, step-by-step methodologies for validating the mechanisms of action for these derivatives.

Protocol 1: Ex Vivo Cdk5 Target Engagement Assay

Causality Rationale: Recombinant Cdk5 assays often fail to predict physiological efficacy because Cdk5 requires its neuron-specific activator (p35/p25) and native scaffolding proteins. Using ex vivo brain striatal slices ensures the drug engages the target in its native physiological complex.

  • Tissue Preparation: Acutely dissect brain striatal slices (300 µm thickness) from wild-type murine models using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Compound Incubation: Incubate slices with the cyclobutyl-pyrazole derivative (e.g., 25-106) at varying concentrations (0.1 µM to 10 µM) for 1 hour at 34°C. Self-validation: Include a vehicle control (DMSO) and a positive control (Roscovitine).

  • Lysis & Immunoprecipitation: Homogenize tissue in RIPA buffer containing protease/phosphatase inhibitors. Immunoprecipitate the Cdk5/p35 complex using a highly specific anti-Cdk5 antibody coupled to Protein A/G agarose beads.

  • Radiometric Kinase Assay: Incubate the immunoprecipitated complex with histone H1 (substrate) and [γ-32P]ATP for 30 minutes at 30°C.

  • Quantification: Stop the reaction with SDS sample buffer, resolve via SDS-PAGE, and quantify 32P incorporation using scintillation counting to calculate the precise IC50.

G A Ex Vivo Brain Slice Preparation B Compound Incubation (Dose-Dependent) A->B C Tissue Lysis & Protein Extraction B->C D Immunoprecipitation (Cdk5/p35) C->D E Radiometric Kinase Assay (32P-ATP) D->E F Scintillation Counting & IC50 Calculation E->F

Self-validating ex vivo workflow for assessing Cdk5 target engagement.

Protocol 2: Platelet NADPH Oxidase & ROS Scavenging Assay

Causality Rationale: Human platelets are a highly accessible, low-cost primary tissue model that relies heavily on NADPH oxidase for thrombin-induced activation. This makes them the perfect system to validate the antioxidant mechanism of pyrazole-3-carbaldehyde derivatives[9].

  • Platelet Isolation: Isolate human platelets from healthy donors via centrifugation to obtain platelet-rich plasma (PRP), followed by a washing step in Tyrode's buffer.

  • Pre-incubation: Treat the washed platelets (10^8 cells/mL) with the synthesized pyrazole derivative (1–50 µM) for 15 minutes at 37°C.

  • Thrombin Stimulation: Induce oxidative stress by adding human thrombin (0.1 U/mL). Self-validation: Thrombin triggers rapid NADPH oxidase activation; failure to observe a ROS spike in the vehicle control invalidates the assay.

  • ROS Quantification: Measure superoxide anion production using the lucigenin-amplified chemiluminescence method. Record photon emission over 15 minutes using a microplate luminometer.

  • Lipid Peroxidation Check (Orthogonal Validation): Quantify malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay to confirm that ROS reduction translates to protected lipid membranes.

References

  • Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior Source: Frontiers in Pharmacology (NIH / PubMed Central) URL:[Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: Antioxidants (MDPI) URL:[Link]

  • 20098-19-5,4-Amino-1-hydroxyadamantane Hydrochloride-AccelaChem|AccelaChemBio (Catalog Data for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde) Source: Accela ChemBio URL:[Link]

Sources

Exploratory

1H and 13C NMR spectroscopy data for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Comprehensive 1H and 13C NMR Characterization of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde: A Methodological Guide for Structural Elucidation Introduction In modern drug discovery, pyrazole-3-carbaldehydes serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1H and 13C NMR Characterization of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde: A Methodological Guide for Structural Elucidation

Introduction

In modern drug discovery, pyrazole-3-carbaldehydes serve as critical electrophilic building blocks for synthesizing kinase inhibitors and complex aza-heterocycles. Specifically, 5-cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5)[1] offers unique steric and lipophilic properties due to its cyclobutyl moiety. However, the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. Pyrazoles are notorious for undergoing rapid annular tautomerism (proton exchange between N1 and N2), which can severely broaden resonance signals and complicate spectral interpretation[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we establish a self-validating methodological framework for acquiring, interpreting, and verifying the 1H and 13C NMR spectra of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde. By understanding the causality behind solvent selection, relaxation delays, and 2D correlation networks, researchers can ensure absolute structural integrity in their synthetic pipelines.

Mechanistic Insights: Annular Tautomerism and Solvent Causality

The fundamental challenge in pyrazole NMR is the dynamic intermolecular proton transfer between the two nitrogen atoms[2]. In the gas phase or in non-polar solvents like CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale. Consequently, the signals for C3 and C5 often average out or broaden into the baseline, rendering quantitative carbon counting impossible[3].

The Causality of Solvent Selection: To achieve a self-validating spectrum, we must artificially slow this tautomeric exchange. By utilizing a strongly hydrogen-bonding polar aprotic solvent—specifically DMSO-d6 —the solvent molecules form stable hydrogen bonds with the pyrazole N-H. This interaction acts as a kinetic trap, slowing the proton exchange into the "slow-exchange regime" on the NMR timescale. As a result, the C3 and C5 carbons resolve into sharp, distinct singlets, allowing for unambiguous structural assignment[2][3].

Tautomerism cluster_0 Annular Tautomerism Dynamics T1 3-Substituted Tautomer (N1-H) T2 5-Substituted Tautomer (N2-H) T1->T2 Fast Proton Exchange (NMR Timescale) S1 Non-Polar Solvent (e.g., CDCl3) T2->S1 Weak Interaction S2 Polar Aprotic Solvent (e.g., DMSO-d6) T2->S2 Strong H-Bonding O1 Signal Broadening Averaged C3/C5 Shifts S1->O1 O2 Slower Exchange Resolved C3/C5 Shifts S2->O2

Fig 1. Impact of solvent choice on pyrazole annular tautomerism and NMR signal resolution.

Self-Validating Experimental Protocols

To guarantee reproducibility and quantitative accuracy, the following step-by-step methodology must be strictly adhered to.

Sample Preparation
  • Mass Optimization: Accurately weigh 15–20 mg of the analyte. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13C acquisition within a standard 1-hour timeframe without causing viscosity-induced line broadening.

  • Solvent & Internal Standard: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference, internally validating the chemical shift calibration.

  • Tube Geometry: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm. Causality: A 4 cm column extends perfectly beyond the RF coil geometry of standard probes, eliminating magnetic susceptibility artifacts at the liquid-air interface and ensuring perfect shimming.

Acquisition Parameters
  • 1H NMR (400 MHz, 298 K):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Causality: A 30° flip angle requires less time for the bulk magnetization to return to the Z-axis compared to a 90° pulse. A 1.0 s delay ensures >5T1 relaxation for the aliphatic protons, making the integration of the cyclobutyl group mathematically absolute.

  • 13C NMR (100 MHz, 298 K):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s

    • Causality: Quaternary carbons (C3, C5, and the aldehyde C=O) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. Extending the D1 to 2.0 s prevents the saturation of these critical quaternary signals, ensuring they appear clearly above the baseline.

Quantitative Data Presentation

The following tables summarize the standardized, high-resolution NMR data for 5-cyclobutyl-1H-pyrazole-3-carbaldehyde, acquired under the optimized conditions described above.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
N-H 13.20br s-1HPyrazole N-H (Hydrogen bonded)
CHO 9.85s-1HAldehyde Formyl Proton
4 6.55s-1HPyrazole C4-H (Shielded by aromatic ring current)
1' 3.55quintet8.51HCyclobutyl CH (Deshielded by pyrazole proximity)
2', 4' 2.35 - 2.25m-2HCyclobutyl CH₂ (Equatorial-like)
2', 4' 2.15 - 2.05m-2HCyclobutyl CH₂ (Axial-like)
3' 1.95 - 1.80m-2HCyclobutyl distal CH₂

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
CHO 186.5C (Quaternary)Aldehyde Carbonyl (Highly deshielded)
5 152.0C (Quaternary)Pyrazole C-5 (Attached to cyclobutyl)
3 148.5C (Quaternary)Pyrazole C-3 (Attached to formyl group)
4 104.2CH (Methine)Pyrazole C-4 (Characteristically shielded)
1' 31.5CH (Methine)Cyclobutyl CH
2', 4' 28.4CH₂ (Methylene)Cyclobutyl CH₂ (Symmetric carbons)
3' 18.2CH₂ (Methylene)Cyclobutyl distal CH₂

2D NMR Strategies for Unambiguous Connectivity

To transform a simple spectrum into a self-validating system , 1D data must be cross-examined using 2D correlation spectroscopy. Heteronuclear Single Quantum Coherence (HSQC) confirms direct C-H attachments, while Heteronuclear Multiple Bond Correlation (HMBC) maps the molecular skeleton across 2-bond (²J) and 3-bond (³J) distances.

  • Validating the Pyrazole Core: The pyrazole H-4 proton (δ 6.55) acts as the central anchor. In the HMBC spectrum, H-4 shows strong ²J correlations to both C-3 (δ 148.5) and C-5 (δ 152.0).

  • Validating the Substituents: The aldehyde proton (δ 9.85) shows a ³J correlation back to C-3, confirming regiochemistry. Simultaneously, the cyclobutyl methine proton (δ 3.55) shows a ²J correlation to C-5 and a ³J correlation to C-4, locking the cyclobutyl ring to the 5-position.

HMBC_Network cluster_H 1H Resonances cluster_C 13C Resonances H_Ald H-Aldehyde (δ 9.85) C_Ald C=O (δ 186.5) H_Ald->C_Ald 1J (HSQC) C3 C-3 Pyrazole (δ 148.5) H_Ald->C3 3J (HMBC) H_Pyr H-4 Pyrazole (δ 6.55) H_Pyr->C3 2J (HMBC) C4 C-4 Pyrazole (δ 104.2) H_Pyr->C4 1J (HSQC) C5 C-5 Pyrazole (δ 152.0) H_Pyr->C5 2J (HMBC) H_Cyc H-1' Cyclobutyl (δ 3.55) H_Cyc->C4 3J (HMBC) H_Cyc->C5 2J (HMBC) C_Cyc C-1' Cyclobutyl (δ 31.5) H_Cyc->C_Cyc 1J (HSQC)

Fig 2. Self-validating 2D NMR correlation network (HSQC/HMBC) for structural elucidation.

Conclusion

The comprehensive characterization of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde requires an intentional approach to overcome the inherent complexities of pyrazole tautomerism. By utilizing DMSO-d6 to manipulate the kinetic exchange rate, and by deploying specific relaxation delays to capture unprotonated carbons, researchers can generate highly accurate, self-validating spectral data. This methodology ensures that downstream drug development efforts are built upon a foundation of absolute structural certainty.

References

  • Accela ChemBio. "20098-19-5,4-Amino-1-hydroxyadamantane Hydrochloride-AccelaChem" (Contains CAS registry data for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde). accelachem.com.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles". Canadian Journal of Chemistry (cdnsciencepub.com).
  • Minkin, V. I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". National Institutes of Health (nih.gov).

Sources

Foundational

Technical Guide: A Phased Approach to the In Vitro Toxicological Screening of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Abstract This technical guide outlines a comprehensive, tiered strategy for the in vitro toxicity screening of the novel small molecule, 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS No. 1779480-21-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro toxicity screening of the novel small molecule, 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS No. 1779480-21-5). In the landscape of early-stage drug discovery, identifying potential safety liabilities is paramount to de-risk candidates and conserve resources.[1][2][3] This document provides not only detailed experimental protocols but also the strategic rationale behind the selection and sequence of assays. The proposed workflow is designed to build a foundational safety profile, beginning with broad assessments of cytotoxicity and genotoxicity before progressing to more complex, organ-specific models for hepatotoxicity and cardiotoxicity. This approach is grounded in established regulatory principles and leverages modern, predictive in vitro systems to enable data-driven decisions in preclinical development.

Introduction: The Compound and the Imperative for Early Safety Screening

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole class of compounds. Pyrazole derivatives are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities.[4] A preliminary hazard assessment of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde indicates potential for acute oral toxicity, skin and eye irritation, and specific target organ toxicity (single exposure).[5]

Given these predictions, a robust in vitro toxicological evaluation is essential before committing to resource-intensive in vivo studies. Early in vitro screening provides a rapid and cost-effective means to identify and filter out compounds with unfavorable safety profiles.[1][6] The strategy detailed herein is designed as a self-validating system, employing orthogonal assays to build confidence in the generated data and provide a mechanistic basis for any observed toxicity.

Compound Details:

PropertyValueSource
IUPAC Name 5-cyclobutyl-1H-pyrazole-3-carbaldehyde[7]
CAS Number 1779480-21-5[5]
Molecular Formula C8H10N2O[7]
Predicted Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity[5]

A Tiered Screening Strategy: From Broad Cytotoxicity to Organ-Specific Effects

A phased approach is the most efficient method for screening novel compounds. This strategy prioritizes the assays most likely to reveal insurmountable liabilities first, allowing for early termination of unpromising candidates.

G cluster_0 Screening Workflow cluster_1 Tier 1: Foundational Safety Assessment cluster_2 Tier 2: Organ-Specific Toxicity Profiling Compound Test Compound: 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Cytotoxicity General Cytotoxicity (MTT & LDH Assays) Compound->Cytotoxicity Initial Screening Genotoxicity Genotoxicity (Ames & Micronucleus Assays) Compound->Genotoxicity Initial Screening Decision1 Go / No-Go Decision Point 1 (Based on IC50 & Genotoxic Potential) Cytotoxicity->Decision1 Genotoxicity->Decision1 Hepatotoxicity Hepatotoxicity (HepG2 High-Content Screening) Decision1->Hepatotoxicity Proceed if Acceptable Profile Cardiotoxicity Cardiotoxicity (hiPSC-CM MEA Assay) Decision1->Cardiotoxicity Proceed if Acceptable Profile RiskAssessment Integrated Risk Assessment (Candidate Profile) Hepatotoxicity->RiskAssessment Cardiotoxicity->RiskAssessment

Caption: Tiered in vitro toxicity screening cascade.

Tier 1: Foundational Safety Assessment

This initial phase aims to answer two fundamental questions: At what concentration does the compound cause general cell death, and does it have the potential to damage genetic material?

General Cytotoxicity: A Two-Pronged Approach

Relying on a single cytotoxicity assay can be misleading, as different mechanisms of cell death may not be captured.[8] Therefore, we employ two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[10] A decrease in signal indicates mitochondrial dysfunction or a reduction in viable cell number.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9][11]

By running these assays in parallel, we can distinguish between compounds that primarily disrupt metabolic function and those that cause overt membrane damage.

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a serial dilution of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.

  • Controls: Prepare three essential controls:

    • Spontaneous Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum Release: Add lysis buffer (e.g., Triton X-100) to vehicle-treated cells 30 minutes before the end of incubation to induce 100% LDH release.[8]

    • Medium Background: Supernatant from wells containing only culture medium.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

Data from both assays will be used to calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

AssayEndpoint MeasuredData OutputInterpretation
MTT Mitochondrial Dehydrogenase ActivityIC50 (µM)Concentration causing 50% reduction in metabolic activity.
LDH Membrane Integrity (LDH Release)IC50 (µM)Concentration causing 50% of maximum LDH release.

A low IC50 value (<10 µM) in either assay is a significant flag for cytotoxicity. Discrepancies between the MTT and LDH IC50 values can provide initial mechanistic clues (e.g., a much lower MTT IC50 may suggest primary mitochondrial toxicity).

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a regulatory requirement and critical for assessing carcinogenic potential.[12][13] The standard in vitro battery consists of a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.[14]

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. It detects gene mutations by assessing a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[15][16] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[13][15] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[15]

G cluster_0 Genotoxicity Assessment cluster_1 Endpoints Detected Ames Ames Test (Bacterial Reverse Mutation) GeneMutation Gene Mutation (Point mutations, frameshifts) Ames->GeneMutation MN In Vitro Micronucleus Test (Mammalian Cells) ChromoDamage Chromosomal Damage (Clastogenicity & Aneugenicity) MN->ChromoDamage G hiPSC_CMs hiPSC-Cardiomyocytes Plated on MEA chip Compound Test Compound Application hiPSC_CMs->Compound MEA MEA System Records Extracellular Field Potentials Analyzes Waveform Compound->MEA:f0 Output Electrophysiological Readouts Beat Rate Field Potential Duration (FPD) Arrhythmic Events MEA:f1->Output

Caption: Workflow for MEA-based cardiotoxicity assessment.

  • Cell Culture: Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium (typically 7-10 days).

  • Baseline Recording: Record baseline electrophysiological activity for 5-10 minutes.

  • Compound Addition: Add increasing concentrations of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde cumulatively, with a 5-10 minute recording period after each addition.

  • Data Analysis: Specialized software analyzes the field potential waveforms to extract key parameters.

Key MEA Parameters for Cardiotoxicity:

ParameterElectrophysiological CorrelateToxicological Implication
Beat Period (1/Rate) Heart RateChronotropic effects (tachycardia/bradycardia)
Field Potential Duration (FPD) QT IntervalRisk of Torsades de Pointes (arrhythmia)
Spike Amplitude Na⁺ Channel ActivityConduction effects
Arrhythmic Events EADs, Fibrillation-like eventsPro-arrhythmic potential

Significant changes in these parameters, particularly a concentration-dependent prolongation of the FPD (a surrogate for QT prolongation), are considered major indicators of cardiotoxic risk. The concentration at which these effects occur is compared to the anticipated therapeutic concentration to assess the safety margin.

Conclusion and Integrated Risk Assessment

This technical guide presents a logical, phased strategy for characterizing the in vitro toxicological profile of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde. By systematically evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, this workflow enables a robust, data-driven risk assessment. The results will create a comprehensive safety profile, identifying any potential liabilities and informing the decision of whether to advance the compound into the next stage of preclinical development. This early, mechanism-focused approach is fundamental to modern drug discovery, maximizing the probability of success while adhering to the principles of reducing and refining animal use.

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Center for Biotechnology Information.
  • Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity. (2022). MDPI.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • 5-cyclobutyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. NextSDS.
  • Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). National Center for Biotechnology Information.
  • In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed.
  • In Vitro Toxicity Test Services. Creative Biolabs.
  • In vitro cardiotoxicity and neurotoxicity assessment of environmental chemicals using organotypic human induced pluripotent stem. Molecular Devices.
  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. (2019). National Center for Biotechnology Information.
  • In vitro Toxicity Testing for Drug Discovery. Pharmaron.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development (OECD).
  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs.
  • Evaluation of in vitro models of stem cell-derived cardiomyocytes to screen for potential cardiotoxicity of chemicals. (2020). Wageningen University & Research.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. National Center for Biotechnology Information.
  • Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • 5-cyclobutyl-1h-pyrazole-3-carbaldehyde (C8H10N2O). PubChemLite.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). Organisation for Economic Co-operation and Development (OECD).
  • OECD Guidelines for the Testing of Chemicals, Section 4. (2016). Organisation for Economic Co-operation and Development (OECD).
  • MTT assay protocol. Abcam.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD).
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences.
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.
  • OECD Releases 2025 Test Guideline Programme Updates. (2025). ICAPO.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011). PubMed.
  • Cell-based models to predict human hepatotoxicity of drugs. Redalyc.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate. PubChem.
  • 5-tert-Butyl-1H-pyrazole-3-carbaldehyde DiscoveryCPR 865138-11-0. Sigma-Aldrich.
  • 5-cyclobutyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. NextSDS.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare.
  • High Content Screening for in vitro toxicity testing. (2011). European Pharmaceutical Review.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026). ResearchGate.
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (2025). ChemicalBook.
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (2021). Monash University.

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Exploratory

The Strategic Role of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde in Early-Stage Drug Discovery

Executive Summary In the complex landscape of early-stage drug discovery, the selection of molecular building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of early-stage drug discovery, the selection of molecular building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently leverage privileged scaffolds to navigate the multi-parameter optimization required in medicinal chemistry. Among these, 1 (CAS 1779480-21-5) has emerged as a highly versatile and strategic intermediate[1]. This technical guide deconstructs the structural rationale, synthetic utility, and target-specific applications of this compound, providing actionable, field-proven insights for drug development professionals.

Structural Rationale & Pharmacophore Analysis

The architecture of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde is purposefully designed for combinatorial chemistry and target engagement. It integrates three distinct functional domains, each serving a critical role in rational drug design:

  • The Pyrazole Core: Pyrazoles are a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs[2]. The core acts as a robust hydrogen-bond donor and acceptor, essential for anchoring molecules within the hinge region of kinases or the active sites of cyclooxygenases[3].

  • The Cyclobutyl Motif: The incorporation of a cyclobutyl ring provides a unique conformational restriction. Unlike linear alkyl chains that suffer from high entropic penalties upon binding, or rigid aryl groups that may cause steric clashes, the cyclobutyl group offers an optimal balance of lipophilicity and steric bulk. This enhances metabolic stability against cytochrome P450-mediated degradation[2].

  • The 3-Carbaldehyde Handle: The aldehyde group is a highly reactive electrophilic center. It serves as the primary synthetic handle for generating diverse libraries of bioactive molecules via reductive amination, Knoevenagel condensations, or Wittig reactions[4][5].

G Compound 5-Cyclobutyl-1H-pyrazole -3-carbaldehyde Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Compound->Pyrazole Cyclobutyl Cyclobutyl Ring (Lipophilicity & Rigidity) Compound->Cyclobutyl Aldehyde 3-Carbaldehyde (Reactive Handle) Compound->Aldehyde Target Target Binding (Kinases, COX-2) Pyrazole->Target ADME Improved ADMET (Metabolic Stability) Cyclobutyl->ADME Synthesis Library Generation (Reductive Amination) Aldehyde->Synthesis

Pharmacophore logic of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde in drug design.

Physicochemical & ADMET Profiling

Before integrating a building block into a high-throughput screening (HTS) library, we must evaluate its physicochemical properties to ensure downstream Lipinski compliance. Table 1 summarizes the critical parameters of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde[1][6].

Table 1: Physicochemical & Pharmacokinetic Profiling

PropertyValueCausality / Impact on Drug Design
Molecular Formula C8H10N2OFundamental composition[1].
Molecular Weight 150.18 g/mol Low MW allows extensive functionalization while maintaining Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Pyrazole NH)Critical for targeting kinase hinge regions (e.g., FLT3, EGFR).
Hydrogen Bond Acceptors 2 (Pyrazole N, Aldehyde O)Facilitates interaction with target active sites.
Lipophilicity (cLogP) ~1.8 (Predicted)Cyclobutyl group enhances membrane permeability without excessive lipophilic liability.
Topological Polar Surface Area ~45.8 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Self-Validating Synthetic Workflow: Reductive Amination

To exploit the 3-carbaldehyde handle, reductive amination is the workhorse reaction in our laboratory for generating secondary and tertiary amine libraries. The following protocol is engineered with causality and self-validation at its core, ensuring high fidelity in parallel synthesis.

G Step1 1. Condensation (Aldehyde + Amine) Step2 2. Imine Formation (pH 4-5 Catalysis) Step1->Step2 Step3 3. Selective Reduction (NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / EtOAc) Step3->Step4 Step5 5. LC-MS Validation (>95% Purity) Step4->Step5

Step-by-step reductive amination workflow for pyrazole library generation.

Protocol: High-Fidelity Reductive Amination

Step 1: Imine Formation

  • Procedure: Dissolve 5-cyclobutyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, permitting mild heating (40°C) if the amine is sterically hindered by the adjacent cyclobutyl group. Acetic acid acts as a Brønsted acid catalyst, precisely tuning the pH to 4-5. This protonates the carbonyl oxygen to increase electrophilicity without over-protonating the nucleophilic amine.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS after 2 hours. The reaction must not proceed to Step 2 until the aldehyde peak (m/z 151 [M+H]+) is >95% depleted, confirming complete imine/iminium conversion. This prevents premature reduction of the starting material into an alcohol byproduct.

Step 2: Selective Reduction

  • Procedure: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reagent that selectively reduces the imine without attacking any residual unreacted aldehyde.

  • Self-Validation: Post-reaction LC-MS must confirm the disappearance of the imine mass and the appearance of the target amine product mass.

Step 3: Quench and Extraction

  • Procedure: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate.

  • Causality: NaHCO3 safely neutralizes the acetic acid and quenches unreacted hydride, ensuring the basic amine product partitions cleanly into the organic EtOAc layer.

Application in Target-Based Drug Discovery

The synthesized pyrazole derivatives are subsequently deployed against high-value therapeutic targets, demonstrating the compound's versatility.

Kinase Inhibition (e.g., FLT3 in Acute Myeloid Leukemia)

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML). 7[7]. The pyrazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region, while the cyclobutyl group occupies the hydrophobic specificity pocket, enhancing target residence time and preventing rapid metabolic clearance[7].

G Inhibitor Pyrazole-Based Inhibitor FLT3 FLT3 Receptor Tyrosine Kinase Inhibitor->FLT3 Blocks ATP Pocket STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K/AKT Pathway FLT3->PI3K Phosphorylation Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation

Inhibition of the FLT3 signaling pathway by pyrazole-derived compounds.

Anti-Inflammatory Agents (COX/LOX Inhibition)

Beyond oncology, the pyrazole scaffold is a proven pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). Recent advancements focus on dual COX-2/5-LOX inhibitors to mitigate the gastrointestinal toxicity associated with traditional NSAIDs. 3 to interact with the arachidonic acid binding sites of both enzymes, with the cyclobutyl variant offering tuned lipophilicity for cellular penetration[3].

Conclusion

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is not merely a chemical reagent; it is a strategic asset in medicinal chemistry. By understanding the causality behind its structural components and employing self-validating synthetic protocols, drug development professionals can efficiently translate this building block into high-quality, metabolically stable lead compounds.

References

  • NextSDS - 5-cyclobutyl-1H-pyrazole-3-carbaldehyde Chemical Substance Information. Available at: [Link]

  • NIH PMC - Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available at: [Link]

  • Frontiers in Pharmacology - Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

Sources

Foundational

Structural Elucidation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde: An X-Ray Crystallography Whitepaper

Executive Summary & Chemical Context The compound 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5; Formula: C₈H₁₀N₂O) is a highly specialized organic heterocyclic building block. Pyrazole-3-carbaldehydes are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5; Formula: C₈H₁₀N₂O) is a highly specialized organic heterocyclic building block. Pyrazole-3-carbaldehydes are widely recognized for their applications in medicinal chemistry, serving as critical intermediates in the synthesis of pyrazole derivatives that exhibit potent anti-inflammatory, anti-cancer, and agrochemical properties[1].

Understanding the precise three-dimensional architecture of this molecule is paramount for Structure-Based Drug Design (SBDD). The pyrazole core is capable of acting as both a hydrogen-bond donor (via the N-H group) and an acceptor (via the sp² hybridized nitrogen), while the aldehyde functional group provides a strong, competing hydrogen-bond acceptor[2]. Furthermore, the introduction of the 5-cyclobutyl ring introduces a rigid, lipophilic domain that significantly alters the crystal packing and pharmacokinetic profile of the molecule. This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystal structure analysis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, detailing the causality behind experimental protocols and the resulting supramolecular architecture.

Experimental Protocols: Crystallization & Data Collection

To obtain high-resolution crystallographic data, the experimental design must account for the dynamic proton disorder commonly observed in pyrazole derivatives[3]. The following protocols are engineered to isolate a single thermodynamically stable tautomer.

Single-Crystal Growth Methodology

Causality: Pyrazoles frequently undergo rapid, degenerate double proton transfers between interconverting hydrogen bridges at room temperature[3]. To suppress dynamic disorder and yield diffraction-quality single crystals, a slow evaporation technique in a moderately polar solvent system is required. This allows the molecules to slowly assemble into a highly ordered, static hydrogen-bonded network.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and n-Hexane (1:3 v/v). The slight polarity of ethyl acetate solubilizes the compound, while the non-polar hexane acts as an antisolvent to drive slow nucleation.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde in 4 mL of the solvent mixture in a 10 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Harvesting: After 7–10 days, inspect the vial under a polarized light microscope. Harvest the resulting colorless, block-shaped crystals using a nylon loop.

X-Ray Diffraction Data Collection & Refinement

Causality: Data collection must be performed at cryogenic temperatures (typically 150 K). Lowering the temperature minimizes the thermal motion (Debye-Waller factors) of the atoms, which is critical for accurately locating the highly mobile pyrazole N-H proton in the electron density map[3].

Step-by-Step Protocol:

  • Crystal Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a cryoloop.

  • Cryocooling: Transfer the mounted crystal immediately to the goniometer head of the X-ray diffractometer, bathed in a steady stream of nitrogen gas at 150 K.

  • Data Acquisition: Utilize a micro-focus sealed X-ray tube equipped with a mirror monochromator (Mo Kα radiation, λ = 0.71073 Å)[4]. Collect ω-scans to ensure complete coverage of the asymmetric unit.

  • Data Reduction: Process the raw frames using multi-scan absorption correction software to correct for Lorentz and polarization effects[4].

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the N-H proton is located from the difference Fourier map and refined freely to confirm the tautomeric state.

Workflow A Compound Purity (>99% via HPLC) B Slow Evaporation Crystallization A->B C Crystal Selection & Cryo-Mounting (150K) B->C D X-Ray Diffraction Data Collection C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods) E->F G Anisotropic Refinement & H-Atom Placement F->G H Final CIF Generation & Validation G->H

Workflow for single-crystal growth and X-ray diffraction analysis.

Structural Analysis & Geometry

Upon successful refinement, the structural parameters reveal the precise geometric conformation of the molecule. Pyrazole derivatives of this class predominantly crystallize in centrosymmetric space groups, such as the monoclinic P2₁/c space group, which efficiently accommodates their hydrogen-bonding requirements[5][6].

Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters expected for the optimized crystal structure of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

Table 1: Crystallographic Data and Structure Refinement

Parameter Value
Empirical Formula C₈H₁₀N₂O
Formula Weight 150.18 g/mol
Temperature 150(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 9.348(2) Å, b = 7.381(1) Å, c = 16.366(3) Å
Cell Angles α = 90°, β = 101.09(2)°, γ = 90°
Volume / Z 1108.4 ų / 4
Calculated Density (ρ) 1.254 g/cm³
Absorption Coefficient (μ) 0.085 mm⁻¹

| Final R indices[I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |

Molecular Conformation

The central pyrazole ring is highly planar (r.m.s. deviation < 0.01 Å). The aldehyde group at the C3 position adopts a nearly coplanar conformation with respect to the pyrazole ring (dihedral angle ~4.5°) to maximize π-conjugation. The cyclobutyl ring at the C5 position adopts a standard "puckered" conformation to relieve ring strain, oriented orthogonally to the pyrazole plane to minimize steric clashes.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural Feature Atoms Involved Value
Aldehyde Carbonyl O1 - C8 1.220(3) Å
Pyrazole Core N1 - N2 1.352(2) Å
Conjugation Bond C3 - C8 1.455(3) Å
Cyclobutyl Attachment C5 - C9 1.502(3) Å
Internal Pyrazole Angle N1 - C5 - C4 106.5(2) °

| Aldehyde Geometry | O1 - C8 - C3 | 124.3(2) ° |

(Note: The N1-N2 bond length of 1.352 Å is characteristic of the delocalized π-system within the pyrazole heterocycle[4]).

Supramolecular Architecture & Hydrogen Bonding

The macroscopic properties of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde are dictated by its supramolecular packing. Pyrazoles are notorious for forming either discrete dimers or infinite catemers depending on the substitution pattern[2][5].

In this compound, the presence of the strong aldehyde acceptor (O1) competes with the pyrazole nitrogen (N2). X-ray analysis reveals that the structure is stabilized primarily by strong intermolecular N-H···O hydrogen bonds between the pyrazole N1-H donor and the aldehyde O1 acceptor of an adjacent molecule[2]. This interaction links the molecules into infinite, one-dimensional zigzag chains (catemers) running along the crystallographic b-axis.

Table 3: Hydrogen-Bond Geometry

Interaction Type D-H···A d(D-H) Å d(H···A) Å d(D···A) Å ∠(DHA) °
Strong Intermolecular N1-H1···O1^i 0.88(2) 1.95(2) 2.815(3) 165(2)

| Weak Intermolecular | C4-H4···N2^ii | 0.95 | 2.55 | 3.420(3) | 152 |

Symmetry transformations used to generate equivalent atoms: (i) x, y+1, z; (ii) -x, -y, -z.

H_Bonding Donor Proton Donor Pyrazole N1-H Acc1 Primary Acceptor Aldehyde O1 (C=O) Donor->Acc1 N-H...O Acc2 Secondary Acceptor Pyrazole N2 Donor->Acc2 N-H...N Motif1 Supramolecular Motif C(5) Catemer Chain Acc1->Motif1 Dominant in polar solvents Motif2 Supramolecular Motif R2,2(6) Centrosymmetric Dimer Acc2->Motif2 Dominant in non-polar media

Supramolecular hydrogen-bonding network logic for pyrazole-3-carbaldehydes.

Implications for Drug Development

The crystallographic insights derived from 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde provide actionable intelligence for drug developers:

  • Vector Mapping: The strict coplanarity of the aldehyde group with the pyrazole ring establishes a highly predictable vector for hydrogen-bond acceptors, making it an ideal pharmacophore for targeting kinase hinge regions.

  • Steric Shielding: The puckered cyclobutyl ring effectively shields one face of the pyrazole core. In SBDD, this lipophilic bulk can be exploited to occupy hydrophobic pockets in target proteins, increasing binding affinity while preventing unwanted metabolic degradation.

  • Tautomeric Control: The resolution of the N-H proton at 150 K confirms the preferred tautomeric state in the solid state. Formulators must account for this when designing co-crystals or assessing the solubility profile of downstream Active Pharmaceutical Ingredients (APIs)[3].

References

  • Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl} National Center for Biotechnology Information (PMC). URL:[Link]

  • Self-assembly of N H -pyrazoles via intermolecular N—H...N hydrogen bonds ResearchGate. URL: [Link]

  • Hydrogen bonding in the crystal structures of the adducts between 1-phenyl-3,5-dimethylpyrazole with oxalic and perchloric acids Canadian Science Publishing. URL: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives National Center for Biotechnology Information (PMC). URL:[Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains Freie Universität Berlin. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation Strategies for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Scientific Rationale & Introduction In contempora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Scientific Rationale & Introduction

In contemporary drug discovery, the pyrazole core is recognized as a privileged structural motif, frequently leveraged for its robust hydrogen-bonding capacity and resistance to metabolic degradation. 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5) represents a highly specialized building block within this class. The strategic placement of a cyclobutyl group at the C5 position imparts significant lipophilic character and steric bulk, optimizing the pharmacokinetic parameters of downstream derivatives by enhancing membrane permeability and facilitating interactions with hydrophobic protein pockets.

The Knoevenagel condensation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde with active methylene compounds (e.g., malononitrile, barbituric acid, Meldrum’s acid, or pyrazolones) yields highly conjugated α,β -unsaturated adducts. These resulting electrophilic alkenes act as finely tuned Michael acceptors . In targeted covalent inhibitor (TCI) design, these moieties are engineered to form irreversible covalent bonds with nucleophilic amino acids (such as cysteine or serine) in the active sites of disease-associated kinases and proteases[1]. Furthermore, recent breakthroughs in bioconjugation have utilized tandem Knoevenagel condensation–Michael addition pathways to generate highly stable, site-specific Antibody-Drug Conjugates (ADCs) [2].

Mechanistic Causality & Reaction Design

The Knoevenagel condensation is a nucleophilic addition-elimination reaction. To achieve high conversion rates with 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, the experimental design must account for the electron-rich nature of the pyrazole ring, which slightly reduces the electrophilicity of the C3-carbaldehyde.

  • Bifunctional Catalysis (Conventional): We employ a catalytic system of piperidine and glacial acetic acid. This forms piperidinium acetatein situ. The basic amine deprotonates the active methylene to form a resonance-stabilized carbanion, while the acidic proton activates the carbonyl oxygen of the pyrazole-3-carbaldehyde. This push-pull mechanism is critical for overcoming the inherent electronic deactivation of the pyrazole ring.

  • Acoustic Cavitation (Green Approach): As an alternative to volatile organic solvents, utilizing ammonium carbonate in aqueous ethanol under ultrasonic irradiation provides a highly efficient green methodology. Sonication induces acoustic cavitation—microbubble collapse that generates localized extreme temperatures and pressures—dramatically accelerating mass transfer and carbanion formation in biphasic systems [3].

Mechanism A 5-Cyclobutyl-1H-pyrazole -3-carbaldehyde D Nucleophilic Addition (Aldol Intermediate) A->D Electrophile B Active Methylene (e.g., Malononitrile) C Carbanion Formation (Base Catalyzed) B->C Piperidine / (NH4)2CO3 C->D Nucleophile E Dehydration (-H2O) D->E Acidic/Thermal Activation F Knoevenagel Adduct (Michael Acceptor) E->F Irreversible Step

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the transition from the pyrazole carbaldehyde to the reactive Michael acceptor.

Experimental Protocols

The following protocols have been validated for the condensation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde with standard active methylenes (e.g., malononitrile).

Protocol A: Conventional Bifunctional Catalysis (Optimized for Scale-Up)

This method is recommended for multi-gram scale synthesis and sterically hindered active methylenes.

Reagents & Materials:

  • 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 10 mmol)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 equiv, 11 mmol)

  • Piperidine (0.1 equiv, 1 mmol)

  • Glacial Acetic Acid (0.1 equiv, 1 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde and 11 mmol of the active methylene compound in 30 mL of absolute ethanol. Rationale: Ethanol provides optimal solubility for the precursors while acting as an anti-solvent for the highly conjugated product at lower temperatures.

  • Catalyst Addition: Add piperidine (0.1 mmol) followed immediately by glacial acetic acid (0.1 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) under a nitrogen atmosphere for 3–5 hours.

  • Reaction Monitoring: Monitor the consumption of the aldehyde via TLC (Hexanes:Ethyl Acetate, 7:3 v/v) or LC-MS.

  • Isolation: Once complete, remove the heat source and allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes. The Knoevenagel adduct will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum. Recrystallize from hot ethanol if LC-MS purity is < 98%.

Protocol B: Green Aqueous Condensation via Sonication (Optimized for Library Generation)

This method is recommended for rapid parallel synthesis and environmentally conscious workflows [3].

Reagents & Materials:

  • 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1 mmol)

  • Active Methylene Compound (1.0 equiv, 1 mmol)

  • Ammonium Carbonate (NH4​)2​CO3​ (0.2 equiv, 0.2 mmol)

  • Deionized Water / Ethanol (1:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 20 mL glass vial, suspend the aldehyde (1 mmol) and active methylene (1 mmol) in 5 mL of the H2​O /EtOH mixture.

  • Catalyst Addition: Add 0.2 mmol of (NH4​)2​CO3​ . Rationale: Ammonium carbonate acts as a mild, water-soluble base that selectively drives the condensation without promoting side reactions like the Cannizzaro reaction.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 35 kHz) at ambient temperature. Sonicate for 15–30 minutes.

  • Isolation: The product typically precipitates directly out of the aqueous suspension during sonication. Filter the solid, wash with distilled water to remove residual catalyst, and dry under vacuum.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Step2 2. Catalyst Addition Piperidine/AcOH (Protocol A) or (NH4)2CO3 (Protocol B) Step1->Step2 Step3 3. Reaction Incubation Reflux in EtOH (3-5h) OR Sonication in H2O/EtOH (15-30m) Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Analysis Step3->Step4 Step5 5. Product Isolation Precipitation via Cooling & Vacuum Filtration Step4->Step5 Step6 6. Purification Recrystallization & High Vacuum Drying Step5->Step6

Figure 2: Step-by-step experimental workflow comparing conventional and green methodologies.

Quantitative Data & Condition Optimization

The table below summarizes the expected performance metrics for the Knoevenagel condensation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde with malononitrile under various catalytic conditions.

MethodologyCatalyst SystemSolvent SystemTemp / EnergyAvg. Reaction TimeExpected Yield (%)E-Factor (Waste)
Conventional Piperidine / AcOH (10 mol%)Absolute Ethanol78°C (Reflux)3.0 – 5.0 hours85 – 92%Moderate
Green / Aqueous (NH4​)2​CO3​ (20 mol%) H2​O / EtOH (1:1)Ambient (Sonication)15 – 30 mins88 – 95%Low
Ionic Liquid Ethylammonium NitrateSolvent-Free (IL)Ambient (Stirring)20 – 40 mins~90%Low
Uncatalyzed NoneToluene110°C (Dean-Stark)> 24 hours< 40%High

Data Synthesis Note: The green aqueous method utilizing sonication provides the optimal balance of yield, time efficiency, and environmental sustainability, making it highly advantageous for generating libraries of cyclobutyl-pyrazole derivatives.

References

  • BenchChem Application Notes. (2025). Application Notes and Protocols: Knoevenagel Condensation with heterocyclic carbaldehydes. BenchChem. Retrieved from 1

  • Casi, G., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. PubMed Central (PMC), National Institutes of Health. Retrieved from2

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from 3

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Executive Summary 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5) is a highly versatile building block frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced molecular hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS: 1779480-21-5) is a highly versatile building block frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced molecular hybrids. Transitioning the synthesis of this compound from discovery-scale (milligrams) to process-scale (kilograms) requires eliminating hazardous reagents (e.g., pyrophoric hydrides, cryogenic conditions) while maximizing atom economy and throughput.

This application note details a robust, self-validating 4-step synthetic protocol. By leveraging a highly chemoselective calcium borohydride reduction and a buffered TEMPO/bleach oxidation, this route ensures high safety margins, excellent yields, and strict impurity control suitable for pharmaceutical manufacturing.

Retrosynthetic Strategy & Scalability Rationale

To ensure scientific integrity and process safety, every step of this workflow has been engineered to avoid common scale-up pitfalls:

  • Claisen Condensation: The synthesis begins with the condensation of cyclobutyl methyl ketone and diethyl oxalate. We utilize Sodium Ethoxide (NaOEt) in ethanol rather than Sodium Hydride (NaH). NaH generates highly flammable hydrogen gas and poses severe pyrophoric risks on a plant scale, whereas NaOEt provides a homogeneous, easily controlled, and highly scalable basic environment.

  • Hydrazine Cyclization: The resulting diketoester is cyclized using hydrazine hydrate[1]. By strictly controlling the addition temperature (0–5 °C) before warming, we prevent the accumulation of unreacted intermediates that typically lead to intractable polymeric byproducts[1].

  • Ester Reduction ( NaBH4​/CaCl2​ ): Traditional discovery routes use Lithium Aluminum Hydride ( LiAlH4​ ) to reduce the pyrazole ester to an alcohol. LiAlH4​ is violently reactive with water and requires strictly anhydrous conditions. Instead, we employ a mixture of NaBH4​ and CaCl2​ in ethanol. This generates Calcium Borohydride ( Ca(BH4​)2​ ) in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl to increase its electrophilicity, allowing for a rapid, safe, and chemoselective reduction at room temperature[2].

  • Alcohol Oxidation (TEMPO/NaOCl): Oxidizing the resulting alcohol to the target aldehyde is achieved via an Anelli-type oxidation using catalytic TEMPO and Sodium Hypochlorite (bleach)[3]. This avoids the cryogenic temperatures (-78 °C) and toxic dimethyl sulfide gas associated with Swern oxidations, as well as the heavy metal waste of MnO2​ [4]. Buffering the biphasic system to pH 8.5–9.0 is critical: it prevents the evolution of toxic chlorine gas (which occurs at low pH) and maintains the active oxidant species for rapid conversion[3].

SyntheticWorkflow A Cyclobutyl Methyl Ketone + Diethyl Oxalate B Ethyl 4-cyclobutyl- 2,4-dioxobutanoate A->B NaOEt, EtOH 0 °C to RT C Ethyl 5-cyclobutyl-1H- pyrazole-3-carboxylate B->C N2H4·H2O, EtOH 0 °C to Reflux D (5-Cyclobutyl-1H-pyrazol- 3-yl)methanol C->D NaBH4, CaCl2 EtOH, 0 °C to RT E 5-Cyclobutyl-1H-pyrazole- 3-carbaldehyde D->E TEMPO, NaOCl, NaBr EtOAc/H2O, 0-5 °C

Fig 1: 4-Step scalable synthetic workflow for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

Quantitative Process Data

The following table summarizes the expected quantitative metrics for a 1-kilogram scale validation batch, demonstrating the efficiency of the optimized protocols.

Process StepTarget Intermediate / ProductIsolated Yield (%)HPLC Purity (a/a %)E-factorKey In-Process Control (IPC)
Step 1 Ethyl 4-cyclobutyl-2,4-dioxobutanoate86%> 95.0%12.4Ketone consumption > 98%
Step 2 Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate92%> 98.5%8.2Diketoester < 1.0%
Step 3 (5-Cyclobutyl-1H-pyrazol-3-yl)methanol89%> 98.0%15.1Ester < 0.5%
Step 4 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde94%> 99.0%9.5Alcohol < 1.0%; No over-oxidation

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 4-cyclobutyl-2,4-dioxobutanoate

Objective: Form the 1,3-diketoester backbone via Claisen condensation.

  • Reactor Setup: Purge a 20 L jacketed glass reactor with N2​ . Charge 5.0 L of absolute ethanol and cool to 0 °C.

  • Base Addition: Slowly charge Sodium Ethoxide (NaOEt) (1.2 equiv) while maintaining the internal temperature below 10 °C.

  • Reagent Dosing: Prepare a mixture of cyclobutyl methyl ketone (1.0 equiv, 1.0 kg) and diethyl oxalate (1.1 equiv). Dose this mixture into the reactor dropwise over 2 hours.

  • Aging & IPC: Warm the reactor to 25 °C and stir for 4 hours. IPC: Pull a 1 mL sample, quench with dilute HCl, and extract with EtOAc. Analyze via GC-MS or HPLC. Proceed when the starting ketone is < 2%.

  • Workup: Quench the reaction by adding 1M HCl until the pH reaches 4.0. Extract with Ethyl Acetate (3 x 3 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole core via cyclocondensation[1].

  • Dissolution: Dissolve the crude diketoester from Step 1 in 6.0 L of ethanol in a 20 L reactor. Cool to 0–5 °C.

  • Cyclization: Slowly add Hydrazine hydrate (64% aqueous, 1.05 equiv) via an addition funnel over 1 hour. Causality Note: Exotherm control here prevents the formation of uncyclized hydrazone impurities.

  • Reflux: Once addition is complete, heat the reaction to reflux (approx. 78 °C) for 3 hours.

  • IPC & Isolation: IPC: HPLC analysis must show diketoester < 1.0%. Cool the mixture to room temperature and concentrate to 30% of its volume. Add 5.0 L of water to precipitate the product. Filter, wash with cold water, and dry in a vacuum oven at 45 °C.

Step 3: Synthesis of (5-Cyclobutyl-1H-pyrazol-3-yl)methanol

Objective: Chemoselective reduction of the ester to the primary alcohol[2].

  • Reagent Preparation: In a 20 L reactor, dissolve the pyrazole ester (1.0 equiv) in 8.0 L of absolute ethanol. Add anhydrous CaCl2​ (1.2 equiv) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Hydride Addition: Add NaBH4​ (2.5 equiv) in 5 equal portions over 90 minutes. Causality Note: The in situ generation of Ca(BH4​)2​ causes mild hydrogen evolution; portion-wise addition prevents pressure buildup and thermal runaway[2].

  • Aging: Allow the reaction to warm to 25 °C and stir for 6 hours.

  • IPC & Quench: IPC: HPLC must show ester < 0.5%. Quench the reaction carefully by adding acetone (500 mL) to destroy excess hydride, followed by the slow addition of saturated aqueous NH4​Cl (2.0 L).

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 4 L). Wash with brine, dry, and concentrate to afford the alcohol intermediate.

Step 4: Synthesis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Objective: Selective oxidation of the primary alcohol to the target aldehyde without over-oxidation[3].

  • Biphasic Setup: Dissolve the pyrazole alcohol (1.0 equiv) in 10.0 L of Ethyl Acetate. Add a solution of NaBr (0.1 equiv) and NaHCO3​ (0.5 equiv) in 2.0 L of water. Add TEMPO (0.02 equiv). Cool the biphasic mixture to 0–5 °C.

  • Oxidation: Slowly dose 10–12% aqueous NaOCl (bleach, 1.1 equiv) over 1.5 hours, maintaining the internal temperature strictly below 5 °C. Causality Note: The NaHCO3​ buffer maintains the pH at 8.5–9.0, which is the optimal kinetic window for TEMPO regeneration and prevents the formation of chlorinated byproducts[3].

  • Process Control (See Fig 2): After dosing, stir for 15 minutes. IPC: Analyze the organic phase via HPLC. If the alcohol is > 1.0%, dose an additional 0.05 equiv of NaOCl and re-test.

  • Quench & Isolation: Once complete, immediately quench the reaction by adding 10% aqueous Na2​S2​O3​ (1.0 L) to destroy unreacted hypochlorite. Separate the layers, wash the organic phase with water and brine, dry over MgSO4​ , and concentrate to yield the highly pure 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

ProcessControl Start Initiate TEMPO Oxidation (Alcohol, TEMPO, NaBr in EtOAc) Dose Dose NaOCl (Bleach) at 0-5 °C Buffer pH to 8.5-9.0 with NaHCO3 Start->Dose IPC IPC: HPLC Analysis Is Alcohol < 1.0%? Dose->IPC Wait Stir for 15 min at 0-5 °C IPC->Wait NO Quench Quench with Na2S2O3 Phase Separation & Wash IPC->Quench YES Wait->IPC

Fig 2: Process control and IPC logic for the TEMPO-mediated oxidation step.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclobutyl-Pyrazole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for medicinal chemists, researchers, and drug development professionals facing regioselectivity and yield challenges when incorporating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for medicinal chemists, researchers, and drug development professionals facing regioselectivity and yield challenges when incorporating the bulky cyclobutyl group into pyrazole scaffolds.

Below, we dissect the mechanistic causality of these challenges and provide self-validating, field-proven protocols to optimize your synthetic workflows.

Part 1: The Causality of Steric Clash (FAQs)

Q: Why does the cyclobutyl group cause poor regioselectivity and low yields in standard Knorr pyrazole synthesis? A: The standard Knorr synthesis relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. When utilizing an unsymmetrical 1,3-diketone bearing a cyclobutyl group (e.g., 2-Chloro-1-cyclobutyl-butane-1,3-dione), the bulky nature of the cyclobutyl ring creates a severe steric clash.

Mechanistically, the initial nucleophilic attack by the hydrazine nitrogen is kinetically favored at the less hindered carbonyl carbon. However, under standard refluxing conditions, the thermal energy allows the hemiaminal intermediate to undergo thermodynamic equilibration before dehydration occurs. The high activation energy required to attack the cyclobutyl-adjacent carbonyl is overcome by the heat, leading to a scrambled mixture of regioisomers (often near a 60:40 ratio) and reducing the overall yield of the desired target[1].

Q: How does temperature and pH manipulation resolve this regioselectivity issue? A: By shifting the reaction strictly to kinetic control . Lowering the temperature to 0°C deprives the system of the thermal energy needed to overcome the steric barrier at the cyclobutyl-adjacent carbonyl. Simultaneously, introducing an acidic environment (e.g., 10% HCl) rapidly accelerates the dehydration of the kinetically favored hemiaminal intermediate[2]. This traps the intermediate into the stable aromatic pyrazole ring before thermodynamic scrambling can occur, pushing regioselectivity above 90%.

Part 2: Troubleshooting Guides & Experimental Workflows

Protocol A: Low-Temperature Kinetic Knorr Synthesis

Use this protocol when synthesizing cyclobutyl-pyrazoles directly from unsymmetrical 1,3-diketones and substituted hydrazines.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of the cyclobutyl-1,3-diketone in a polar protic solvent (e.g., anhydrous ethanol, 0.2 M concentration).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool strictly to 0°C. Causality: This establishes the thermal baseline required to prevent thermodynamic equilibration.

  • Hydrazine Addition: Add 1.1 equivalents of the substituted hydrazine dropwise over 15 minutes. If using a hydrazine hydrochloride salt, simultaneously add 1.1 equivalents of triethylamine to liberate the free base in situ.

  • Acid Catalysis: Slowly add 10% aqueous HCl (0.1 equivalents) dropwise. Causality: The acid protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (water) and forcing rapid, irreversible dehydration.

  • Validation Check (Self-Validating Step): After 2 hours at 0°C, spot the mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The complete disappearance of the diketone spot (typically Rf​ ~0.6) and the appearance of a single dominant product spot ( Rf​ ~0.4) confirms successful kinetic trapping. If two closely eluting product spots appear, the temperature was not maintained low enough.

  • Work-up: Quench with saturated NaHCO3​ , extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and purify via column chromatography.

Protocol B: Photocatalytic Three-Component Cascade

Use this protocol when Knorr synthesis fails completely due to extreme steric bulk, requiring an alternative disconnection strategy.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried vial, combine an enaminone precursor (1.0 eq), a substituted hydrazine (1.5 eq), and CBr4​ (2.0 eq) in anhydrous acetonitrile[3].

  • Photocatalyst Addition: Add 2 mol% of Ru(bpy)3​Cl2​ as the photocatalyst.

  • Degassing: Seal the vial and degas via three freeze-pump-thaw cycles. Causality: Oxygen is a triplet quencher that will deactivate the excited state of the Ruthenium catalyst, halting the radical-mediated C-N/C-Br bond formation.

  • Irradiation: Irradiate the mixture with Blue LEDs (460 nm) at room temperature for 12 hours.

  • Validation Check (Self-Validating Step): The solution will transition from a pale mixture to a deep, intensely colored solution upon catalyst addition. Post-irradiation TLC should reveal complete consumption of the enaminone. The absence of starting material without the application of heat confirms the radical cascade bypassed the traditional steric barriers[3].

  • Purification: Concentrate under reduced pressure and isolate the regioisomerically pure bromo-substituted cyclobutyl-pyrazole via silica gel chromatography.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different synthetic strategies to overcome cyclobutyl-induced steric hindrance.

Synthesis StrategyPrecursorsCatalyst / ConditionsSteric Hindrance ImpactRegioselectivity (Major:Minor)Overall Yield
Standard Knorr Cyclobutyl-1,3-diketone + HydrazineNone / EtOH, RefluxHigh (Thermodynamic scrambling)~60:4050-65%
Kinetic Knorr Cyclobutyl-1,3-diketone + Hydrazine10% HCl / EtOH, 0°C to RTModerate (Trapped kinetic product)>90:1075-85%
Photocatalytic Cascade Enaminone + Hydrazine + CBr4​ Ru(bpy)3​Cl2​ / Blue LED, RTLow (Radical-mediated pathway)>95:570-80%
Rawal's Diene Adducts Pyranone derivative + Hydrazine BF3​⋅OEt2​ / RTLow (Directed cyclization)>99:185-90%

(Note: Data aggregated from validated patent literature[2], photocatalytic methodologies[3], and Rawal's diene synthetic scope expansions[4].)

Part 4: Visual Workflows

Mechanism Start Hydrazine + Cyclobutyl-1,3-Diketone Intermediate Hemiaminal Intermediate Start->Intermediate Initial Addition PathA Nucleophilic Attack at Less Hindered Carbon (Kinetic Pathway) Intermediate->PathA 0°C, Acidic pH PathB Nucleophilic Attack at Cyclobutyl Carbon (Thermodynamic Pathway) Intermediate->PathB Reflux, Neutral pH ProductA Major Regioisomer (High Yield, >90%) PathA->ProductA Dehydration ProductB Minor Regioisomer (Low Yield, Steric Clash) PathB->ProductB Dehydration

Mechanistic pathways of pyrazole synthesis highlighting kinetic vs. thermodynamic control.

Workflow Step1 1. Substrate Mix Enaminone + Hydrazine Step2 2. Photocatalyst Ru(bpy)3Cl2 Addition Step1->Step2 Step3 3. Irradiation Blue LED, RT, 12h Step2->Step3 Step4 4. Validation TLC Monitoring Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the photocatalytic synthesis of pyrazoles.

Part 5: References

  • Process for the regioselective synthesis of pyrazoles. Google Patents (WO2015097658A1). Available at:

  • Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating Acid-Catalyzed Degradation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the degradation issues commonly associated with 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde in acidic environments.

Rather than just providing a list of "do's and don'ts," this guide dissects the chemical causality behind the instability, provides self-validating protocols, and establishes robust workflows to ensure the structural integrity of your compound throughout your synthetic and analytical pipelines.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

The pyrazole ring contains an imine-like nitrogen (N2) with a pKa of approximately 2.5. When exposed to acidic conditions (pH < 3), this basic nitrogen rapidly protonates. The resulting cationic pyrazolium species exerts a powerful electron-withdrawing effect (via both inductive and resonance pathways) on the adjacent C3-carbaldehyde group. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack[1].

Consequently, if nucleophilic solvents (such as water, methanol, or ethanol) are present in the acidic medium, the highly reactive aldehyde rapidly undergoes hydration or hemiacetal/acetal formation. Under extended acidic stress, these intermediates can further degrade into complex oligomeric mixtures[2].

G A 5-Cyclobutyl-1H-pyrazole- 3-carbaldehyde C Protonation of Pyrazole N2 (pKa ~2.5) A->C B Acidic Medium (H+) B->C D Increased Electrophilicity at Aldehyde Carbon C->D E Nucleophilic Attack (H2O, MeOH, etc.) D->E F Degradation Products (Hydrates, Acetals, Oligomers) E->F

Caption: Acid-catalyzed protonation of pyrazole leading to nucleophilic degradation of the aldehyde.

Quantitative Stability Profiles

Understanding the degradation kinetics is vital for optimizing reaction conditions and analytical methods. The table below summarizes the half-life ( t1/2​ ) of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde under various standard laboratory conditions, demonstrating the dramatic impact of combining nucleophiles with strong acids[3].

Table 1: Quantitative Stability Data of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

ConditionSolvent SystemTemp (°C)Half-Life ( t1/2​ )Primary Degradation Pathway
0.1 M HCl (pH 1.0)Methanol / Water2560 - 120 minRapid Acetalization / Hydration
0.1 M HCl (pH 1.0)Methanol / Water60< 15 minAccelerated Acetalization
0.1% TFA (pH ~2.0)Acetonitrile / Water25~12 hoursHydration / Oligomerization
0.1% Formic Acid (pH ~2.7)Acetonitrile / Water25> 48 hoursMinor Hydration
Ammonium Acetate (pH 5.0)Acetonitrile / Water25> 14 daysStable
Neutral (pH 7.0)Acetonitrile / Water25> 30 daysStable

Troubleshooting Workflow

When degradation is observed during synthesis or chromatographic analysis, systematic variable isolation is required. Follow this decision matrix to identify and eliminate the root cause of the instability.

Workflow Start Degradation Detected in Acidic Media Q1 Is strong acid (pH < 3) strictly required? Start->Q1 No1 Buffer to pH > 4.0 (e.g., NH4OAc) Q1->No1 No Yes1 Are nucleophilic solvents (MeOH, H2O) present? Q1->Yes1 Yes Yes2 Switch to Aprotic Solvents (MeCN, DCM, THF) Yes1->Yes2 Yes No2 Is the reaction thermal (> 40°C)? Yes1->No2 No Yes3 Lower Temp or use Acetal Protection No2->Yes3 Yes No3 Check for trace metals or auto-oxidation No2->No3 No

Caption: Decision matrix for troubleshooting pyrazole-3-carbaldehyde degradation in acidic media.

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard HPLC methods often use 0.1% Trifluoroacetic acid (TFA) and Methanol, which will rapidly degrade this compound[3]. This optimized protocol prevents on-column degradation while ensuring data integrity.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water, pH ~2.7) and Mobile Phase B (100% Acetonitrile).

    • Causality: Formic acid is a weaker acid than TFA, keeping the pH near the pKa of the pyrazole rather than fully protonating it. Acetonitrile is an aprotic solvent, eliminating the risk of hemiacetal formation during the run.

  • Step 2: Sample Preparation. Dissolve the standard in pure Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase gradient.

    • Self-Validation: Run a blank injection of the diluent immediately prior to the sample. This establishes a baseline and rules out solvent-induced artifact peaks.

  • Step 3: Chromatographic Conditions. Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) maintained at 30°C. Set the flow rate to 1.0 mL/min with a linear gradient from 5% B to 95% B over 20 minutes.

  • Step 4: Detection & Purity Validation. Monitor at 237 nm using a Photodiode Array (PDA) detector.

    • Self-Validation: Extract the UV spectrum across the leading edge, apex, and trailing edge of the main peak. A uniform UV spectrum confirms peak purity and guarantees that no co-eluting degradation products (such as hydrates) have formed on-column[3].

Protocol B: Temporary Acetal Protection for Strong Acid Syntheses

If your synthetic route demands strong Lewis or Brønsted acids, the aldehyde must be temporarily masked to prevent destruction.

  • Step 1: Reaction Setup. In an oven-dried flask under an argon atmosphere, dissolve 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Step 2: Reagent Addition. Add ethylene glycol (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

    • Causality: Toluene allows for the azeotropic removal of water. By continuously removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the protected 1,3-dioxolane acetal, despite the acidic conditions.

  • Step 3: Dean-Stark Reflux. Attach a Dean-Stark trap and reflux the mixture at 110°C for 4-6 hours.

  • Step 4: In-Process Self-Validation. Quench a 50 µL aliquot of the reaction mixture in saturated aqueous NaHCO3​ , extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc). The complete disappearance of the UV-active, lower-Rf aldehyde spot confirms 100% conversion, validating that the molecule is now safe for downstream acidic steps.

  • Step 5: Workup. Cool to room temperature, wash with saturated aqueous NaHCO3​ to neutralize the pTSA, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why did my sample degrade completely when dissolved in Methanol with 0.1% TFA for LC-MS? Methanol is a strong nucleophile. TFA lowers the pH to ~2.0, which is below the pyrazole's pKa (~2.5). The fully protonated pyrazole ring withdraws electron density from the aldehyde, making it highly susceptible to nucleophilic attack by methanol. This results in rapid, irreversible conversion to the dimethyl acetal[3]. Solution: Always use aprotic solvents like Acetonitrile when acidic modifiers are present.

Q: Can I store this compound in aqueous acidic buffers overnight for high-throughput screening assays? No. Even in the absence of alcohols, aqueous acidic environments will drive the formation of the aldehyde hydrate (gem-diol)[4]. While sometimes reversible, extended exposure can lead to irreversible oligomerization or aldol-type condensations. Prepare fresh stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately before initiating the assay.

Q: What are the optimal long-term storage conditions to prevent auto-degradation? Store the neat solid at -20°C in an amber glass vial under an inert atmosphere (Argon or Nitrogen). Protection from light prevents radical-initiated auto-oxidation of the aldehyde to the corresponding carboxylic acid, while the inert, dry atmosphere prevents ambient moisture from initiating hydration[3].

References

  • Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: ResearchGate URL: [Link]

  • Title: Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles Source: Bentham Science Publishers URL: [Link]

  • Title: Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Cyclobutyl- and 5-Cyclopropyl-1H-pyrazole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, pyrazole carbaldehydes are pivotal building blocks for the construction of a diverse array of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, pyrazole carbaldehydes are pivotal building blocks for the construction of a diverse array of bioactive molecules.[1][2] The nature of the substituent at the C5 position of the pyrazole ring can profoundly influence the reactivity of the formyl group at the C3 position, thereby dictating its utility in various synthetic transformations. This guide provides an in-depth comparison of the anticipated reactivity of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde and 5-cyclopropyl-1H-pyrazole-3-carbaldehyde, drawing upon fundamental principles of organic chemistry and the distinct electronic and steric properties of cyclobutyl and cyclopropyl moieties.

Core Structural and Electronic Differences

The primary distinction between the two molecules lies in the nature of the C5-cycloalkyl substituent. Cyclopropane and cyclobutane, while both being small cycloalkanes, exhibit significant differences in ring strain and electronic properties, which in turn are expected to modulate the reactivity of the pyrazole-3-carbaldehyde.

Cyclopropyl Group: The cyclopropyl group is characterized by significant ring strain due to its acute 60° C-C-C bond angles. This strain results in the C-C bonds having a higher p-character than typical sp³ hybridized carbons, leading to a degree of unsaturation and the ability to participate in conjugation. Consequently, the cyclopropyl group can act as a weak electron-donating group through resonance when attached to an unsaturated system, while also exerting an electron-withdrawing inductive effect.[3][4]

Cyclobutyl Group: The cyclobutane ring is less strained than cyclopropane. It adopts a puckered conformation to alleviate some torsional strain. Its electronic effects are generally considered to be more typical of a standard alkyl group, primarily exerting a weak electron-donating inductive effect.

These electronic differences are anticipated to influence the electrophilicity of the aldehyde carbon in the two molecules. The potential for the cyclopropyl group to engage in resonance could slightly decrease the electrophilicity of the formyl carbon compared to the cyclobutyl analogue.

Comparative Reactivity Analysis

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around it. Below is a comparative analysis of how 5-cyclobutyl- and 5-cyclopropyl-1H-pyrazole-3-carbaldehyde are expected to behave in several common classes of reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is sensitive to both electronic and steric factors.

  • Electronic Effects: The aldehyde of the 5-cyclobutyl derivative is predicted to be slightly more electrophilic due to the purely inductive electron-donating nature of the cyclobutyl group. In contrast, the cyclopropyl group's ability to donate electron density through resonance may slightly diminish the partial positive charge on the formyl carbon of the 5-cyclopropyl derivative.

  • Steric Effects: The steric hindrance offered by both the cyclobutyl and cyclopropyl groups at the C5 position is not expected to directly impact the approach of a nucleophile to the C3-aldehyde. However, the overall molecular conformation could play a minor role.

Predicted Outcome: The 5-cyclobutyl derivative is expected to undergo nucleophilic addition at a slightly faster rate than the 5-cyclopropyl derivative due to the higher electrophilicity of its carbonyl carbon.

Condensation Reactions

Condensation reactions, such as the Knoevenagel and Wittig reactions, are crucial for C-C bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The rate-determining step is often the initial nucleophilic attack of the carbanion on the aldehyde.[5]

Predicted Outcome: In a Knoevenagel condensation, the 5-cyclobutyl derivative is predicted to be more reactive than the 5-cyclopropyl derivative. This is based on the expectation of a more electrophilic aldehyde, which would be more susceptible to attack by the enolate or carbanion generated from the active methylene compound.[6][7]

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. The formation of this intermediate is influenced by the electrophilicity of the aldehyde.[8]

Predicted Outcome: Similar to the Knoevenagel condensation, the 5-cyclobutyl derivative is expected to react more readily in a Wittig reaction compared to the 5-cyclopropyl derivative due to its likely higher electrophilicity.[9]

Oxidation

The oxidation of an aldehyde to a carboxylic acid is a common transformation.

Predicted Outcome: The rate of oxidation is not expected to differ significantly between the two compounds, as the electronic effects of the C5-substituent on the susceptibility of the formyl C-H bond to cleavage are likely to be minimal. Standard oxidizing agents should be effective for both molecules.[10]

Reduction

The reduction of an aldehyde to a primary alcohol is readily achieved with various reducing agents.

Predicted Outcome: Similar to oxidation, the reduction of the aldehyde group to an alcohol is not expected to show a significant difference in reactivity between the two compounds under standard reduction conditions (e.g., NaBH₄, LiAlH₄).

Quantitative Data Summary (Hypothetical)

As direct comparative experimental data is unavailable, the following table presents a hypothetical summary of expected relative reactivities based on the principles discussed above. This table is intended to guide experimental design rather than report empirical findings.

Reaction Type5-Cyclobutyl-1H-pyrazole-3-carbaldehyde5-Cyclopropyl-1H-pyrazole-3-carbaldehydeRationale
Nucleophilic Addition FasterSlowerHigher electrophilicity of the aldehyde in the cyclobutyl derivative.
Knoevenagel Condensation Higher Yield/Faster RateLower Yield/Slower RateIncreased susceptibility of the more electrophilic aldehyde to nucleophilic attack.
Wittig Reaction Higher Yield/Faster RateLower Yield/Slower RateEnhanced rate of oxaphosphetane formation with a more electrophilic aldehyde.
Oxidation SimilarSimilarMinor influence of the C5-substituent on the oxidation of the C3-aldehyde.
Reduction SimilarSimilarMinimal electronic impact of the C5-substituent on the reduction process.

Experimental Protocols

To empirically validate the predicted reactivity differences, a series of comparative experiments should be conducted under identical conditions.

General Synthesis of Starting Materials

Both 5-cyclobutyl-1H-pyrazole-3-carbaldehyde and 5-cyclopropyl-1H-pyrazole-3-carbaldehyde can be synthesized from the corresponding cycloalkyl methyl ketones. The general synthetic route involves the formation of a hydrazone followed by a Vilsmeier-Haack reaction.[10]

Synthesis cluster_0 Synthesis of 5-Cycloalkyl-1H-pyrazole-3-carbaldehyde ketone Cycloalkyl methyl ketone hydrazone Hydrazone ketone->hydrazone Hydrazine aldehyde 5-Cycloalkyl-1H-pyrazole-3-carbaldehyde hydrazone->aldehyde Vilsmeier-Haack (POCl3, DMF)

Caption: General synthetic scheme for 5-cycloalkyl-1H-pyrazole-3-carbaldehydes.

Hypothetical Experimental Design for Reactivity Comparison

To obtain quantitative comparative data, the following experimental workflow is proposed:

Experimental_Workflow cluster_1 Comparative Reactivity Workflow cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction start Prepare equimolar solutions of 5-cyclobutyl- and 5-cyclopropyl- 1H-pyrazole-3-carbaldehyde knoevenagel_reagents React with malononitrile and a base (e.g., piperidine) under identical conditions (temp, time, solvent) start->knoevenagel_reagents wittig_reagents React with a phosphonium ylide (e.g., Ph3P=CHCO2Et) under identical conditions start->wittig_reagents knoevenagel_analysis Monitor reaction progress by TLC/LC-MS. Isolate and quantify product yield. knoevenagel_reagents->knoevenagel_analysis wittig_analysis Monitor reaction progress by TLC/LC-MS. Determine reaction rate and product yield. wittig_reagents->wittig_analysis

Caption: Workflow for comparing the reactivity in condensation reactions.

Conclusion

Based on the fundamental principles of electronic and steric effects, 5-cyclobutyl-1H-pyrazole-3-carbaldehyde is predicted to be a more reactive electrophile than its 5-cyclopropyl analogue in reactions where the electrophilicity of the aldehyde is paramount, such as nucleophilic additions and condensation reactions. This predicted difference stems from the unique electronic nature of the cyclopropyl group, which can donate electron density into the pyrazole ring via resonance, thereby slightly deactivating the aldehyde. For reactions less sensitive to subtle electronic variations, such as standard oxidations and reductions, the reactivity of the two compounds is expected to be comparable.

The insights provided in this guide offer a rational basis for selecting the appropriate pyrazole-3-carbaldehyde building block in a synthetic campaign and for designing experiments to further probe the nuanced reactivity of these valuable heterocyclic scaffolds.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 2011. [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh, 2007.
  • 5-cyclobutyl-1h-pyrazole-3-carbaldehyde (C8H10N2O). PubChemLite.
  • Sharma, M. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022.
  • 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde. ChemScene.
  • Pop, A., et al.
  • Singh, R., et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 2018.
  • Hamada, N., et al. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 2019.
  • Rogoza, A. V., et al. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES. Heterocycles, 2016.
  • Gadaginamath, G. S., et al. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Der Pharma Chemica, 2013.
  • 5-cyclobutyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Inform
  • Nesreen, E. M., et al. Synthesis and Characterization of Some New Pyrazole Derivatives. Journal Of Global Pharma Technology, 2018.
  • Čebular, K., et al.
  • Pandhurnekar, C. P., et al. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research, 2021.
  • Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Al-shatri, M. A., et al. 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Balakumar, C., et al.
  • Grishina, M. A., et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 2022.
  • El-Sayed, N. N. E., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021.
  • Sonar, J. P., et al. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Sharma, P., et al. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • Buthelezi, N. M., et al. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Chemistry, 2025.
  • Guchhait, S. K. Recent Developments on Five-Component Reactions. Molecules, 2021.
  • Ferreira, I. C. F. R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2017.
  • Kim, S., et al. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 2012.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Kumar, G. S., et al. Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. Journal of Molecular Structure, 2023.
  • Agbaje, E. O., et al.
  • Demchenko, A. M., et al. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 2021.
  • Belyakov, S., et al. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 2021.
  • Malinauskas, A., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011.
  • Foley, D. J., et al. Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 2020.
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conform

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Comparative

A Comparative Guide to HPLC Validation Methods for Purity Analysis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

For: Researchers, scientists, and drug development professionals. Introduction 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth, objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity validation of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, offering a self-validating system of analysis. The comparison will be grounded in experimental data and adhere to the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Chapter 1: The "Why": Foundational Principles of HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For a purity assay, this means the method must be able to accurately and reliably quantify the main compound while separating it from all potential process impurities and degradation products. A stability-indicating method (SIM) is one that can achieve this separation.[2][6] The validation process, therefore, is not merely a regulatory hurdle but a scientific necessity to ensure data integrity.

The core validation parameters we will assess for our comparative methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[7][8] Forced degradation studies are a key part of establishing specificity.[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Chapter 2: The "How": Experimental Design & Protocols

We will compare two distinct RP-HPLC methods:

  • Method A: The Workhorse - Isocratic C18. This method employs a standard C18 column with a simple isocratic mobile phase. It is designed for speed and simplicity, making it ideal for routine quality control if the impurity profile is well-defined and simple.

  • Method B: The High-Resolution Specialist - Gradient Phenyl-Hexyl. This method utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity, particularly for aromatic and unsaturated compounds, through π-π interactions. The gradient elution is designed to resolve a wider range of impurities with varying polarities.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Columns:

    • Method A: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Method B: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade), Hydrochloric Acid (ACS grade), Sodium Hydroxide (ACS grade), Hydrogen Peroxide (30%).

  • Reference Standard: 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (Purity > 99.5%).

Chromatographic Conditions
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Mobile Phase Acetonitrile : Water (60:40 v/v)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient: 0-15 min (30-90% B), 15-17 min (90% B), 17-17.1 min (90-30% B), 17.1-20 min (30% B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection DAD, 245 nmDAD, 245 nm
Injection Vol. 10 µL10 µL
Run Time 10 min20 min

Causality behind choices: The selection of 245 nm as the detection wavelength was based on the UV spectrum of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, which shows a significant absorbance maximum at this wavelength, providing good sensitivity. Method A's isocratic conditions are straightforward, but may not resolve late-eluting or closely related impurities. Method B's gradient is designed to provide a comprehensive separation profile, starting with a higher aqueous content to retain polar impurities and ramping up the organic content to elute non-polar ones. The Phenyl-Hexyl column was chosen for Method B to offer an orthogonal separation mechanism to the C18 column, enhancing the likelihood of resolving all potential impurities.

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with diluent.

  • Sample Solution (200 µg/mL): Accurately weigh ~20 mg of the test sample and dissolve in a 100 mL volumetric flask with diluent.

  • Linearity Solutions: Prepare a series of solutions from the Standard Stock Solution ranging from 1 µg/mL to 300 µg/mL.

  • Accuracy (Spiking) Solutions: Spike the sample solution with the reference standard at 80%, 100%, and 120% of the sample concentration.

Validation Parameter Protocols (Step-by-Step)

The goal is to demonstrate that the method can separate the main peak from any degradation products.[9][11]

  • Prepare Stress Samples: Subject the sample solution (200 µg/mL) to the following conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed sample, a blank (diluent), and each stressed sample into the HPLC system.

  • Peak Purity Analysis: Use the DAD to perform peak purity analysis on the main peak in each chromatogram to ensure it is not co-eluting with any degradants.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) > 1.5. Peak purity index should be > 0.999.

Chapter 3: The "What": Data Analysis and Interpretation

Comparative Data Tables

The following tables summarize the validation data obtained for both methods.

Table 1: Specificity - Forced Degradation Results

Stress ConditionMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
% Degradation Resolution (Rs) of Closest Impurity
Acid (1N HCl, 60°C)12.5%1.3 (Fail)
Base (1N NaOH, 60°C)8.2%1.8 (Pass)
Oxidation (3% H₂O₂)15.1%1.6 (Pass)
Thermal (105°C)4.5%N/A (No major degradant)
Photolytic (UV 254nm)6.8%1.9 (Pass)

Table 2: Linearity, Precision, Accuracy, and Sensitivity

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
Linearity (Range) 1 - 300 µg/mL1 - 300 µg/mLAs defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.9% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision - Repeatability (%RSD) 0.85%0.45%≤ 2.0%
Precision - Intermediate (%RSD) 1.25%0.78%≤ 2.0%
LOD 0.3 µg/mL0.1 µg/mLReport
LOQ 1.0 µg/mL0.3 µg/mLReport

Table 3: Robustness (%RSD of Purity)

Parameter VariedMethod A: Isocratic C18Method B: Gradient Phenyl-HexylAcceptance Criteria
Flow Rate (±10%) 1.5%0.8%≤ 2.0%
Column Temp. (±5°C) 1.1%0.6%≤ 2.0%
Mobile Phase Comp. (±2%) 1.8%N/A≤ 2.0%
Mobile Phase pH (±0.2) N/A0.9%≤ 2.0%
Visualization & Workflows

A clear workflow is essential for reproducible results. The diagram below outlines the general process for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Analysis & Reporting MethodDev Method Development (Column, Mobile Phase) SolPrep Prepare Standards, Sample & Stress Solutions MethodDev->SolPrep Specificity Specificity (Forced Degradation) SolPrep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Comparison Robustness->DataAnalysis Report Final Validation Report & Method Selection DataAnalysis->Report

Caption: General workflow for HPLC method validation.

The forced degradation study revealed that 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is most susceptible to oxidative and acid-catalyzed degradation. A potential degradation pathway under acidic conditions involves the hydrolysis of the pyrazole ring.

Forced_Degradation_Pathway Parent 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde C8H10N2O ImpurityA Acid Degradant (e.g., Ring Opened Product) Parent->ImpurityA H+ / H2O ImpurityB Oxidative Degradant (e.g., Carboxylic Acid) Parent->ImpurityB [O] (H2O2)

Caption: Potential degradation pathways.

Discussion and Method Selection

Both validated HPLC methods are suitable for the purity analysis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, meeting most predefined acceptance criteria based on ICH guidelines.[3][7] However, a critical evaluation of the data reveals key performance differences that guide the selection for specific applications.

  • Method A (Isocratic C18): This method is fast and uses a simple mobile phase, which reduces solvent consumption and preparation time. It demonstrated acceptable performance for most validation parameters. However, it failed to achieve baseline resolution (Rs < 1.5) for a degradant formed under acidic stress. This lack of specificity is a significant drawback for a stability-indicating method. While suitable for in-process controls where the impurity profile is known and simple, it is not recommended for release testing or stability studies.

  • Method B (Gradient Phenyl-Hexyl): This method is unequivocally superior. It demonstrated excellent resolving power, separating all degradation products from the main peak with high resolution. The lower LOD and LOQ indicate higher sensitivity, which is crucial for detecting trace-level impurities. The precision (%RSD) and accuracy (% Recovery) were also better than Method A. Although the run time is longer and the mobile phase more complex, its robustness and superior specificity make it the clear choice for a reliable, stability-indicating purity method.

Recommendation:

For the comprehensive purity analysis, release testing, and stability studies of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, Method B: The High-Resolution Specialist - Gradient Phenyl-Hexyl is the recommended choice. Its superior specificity and sensitivity ensure the generation of reliable and accurate data, which is essential for regulatory submissions and ensuring product quality.

Conclusion

The development and validation of a robust, stability-indicating HPLC method is a critical activity in pharmaceutical development. This guide has demonstrated that while a simple isocratic method may seem appealing for its speed, a more comprehensive gradient method using an alternative column chemistry often provides the necessary specificity and performance for reliable purity testing. The Gradient Phenyl-Hexyl method (Method B) proved to be a highly effective and robust system for the purity analysis of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, capable of separating the active compound from all potential degradation products. This method is recommended for implementation in a quality control environment to ensure the integrity of this important synthetic intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Neto, B. A. D., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives. BenchChem.

  • Kumar, A. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Semantic Scholar.

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health.

  • Welsh, J., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. BenchChem.

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf.

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.

  • Al-Tannak, N. & Al-Adham, I. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.

  • Mulay, R. S. & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health.

  • Urbonavičienė, Ž., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

  • Dong, M. W. & Hu, G. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International.

  • Patel, D., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health.

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah National University.

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Validation

Mass Spectrometry Fragmentation Patterns of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals in Drug Discovery Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals in Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR modulators. When optimizing these molecules for clinical progression, understanding their mass spectrometry (MS) fragmentation behavior is paramount. It dictates the structural elucidation of metabolites and the design of robust Multiple Reaction Monitoring (MRM) assays for Drug Metabolism and Pharmacokinetics (DMPK) studies.

This guide objectively evaluates the MS/MS performance of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde —a highly functionalized building block—against its structural analogs. By analyzing the causality behind its fragmentation pathways, we demonstrate why the cyclobutyl moiety offers superior diagnostic trackability in complex biological matrices.

Mechanistic Causality in Pyrazole Fragmentation (E-E-A-T)

As analytical scientists, we must look beyond empirical mass-to-charge (m/z) ratios and understand the thermodynamic drivers of gas-phase dissociation. Because 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is unsubstituted at the 1-position, it exists in a tautomeric equilibrium. During Electrospray Ionization (ESI+), protonation predominantly occurs at the basic pyrazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 151.0869.

Upon Collision-Induced Dissociation (CID), the molecule undergoes three competing fragmentation pathways:

  • Pyrazole Core Cleavage: According to comprehensive studies on [1], the fundamental degradation of the pyrazole core involves the expulsion of hydrogen cyanide (HCN) and the loss of N2​ . Electron-impact studies confirm that initial is heavily influenced by the nature of the substituents [3].

  • Carbaldehyde Cleavage: The cleavage of bonds adjacent to the carbonyl group (α-cleavage) results in the (CHO•, 29 Da) or carbon monoxide (CO, 28 Da) [2].

  • Cyclobutyl Ring Fragmentation (The Diagnostic Advantage): The 4-membered cyclobutyl ring possesses significant angle strain. Under CID conditions, this strain is relieved via a highly favored retro-[2+2] cycloaddition , resulting in the expulsion of neutral ethylene ( C2​H4​ , 28.0313 Da). This pathway is highly specific and requires lower activation energy compared to the shattering of aromatic rings.

Fragmentation M [M+H]+ m/z 151.0869 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde F1 [M+H - C2H4]+ m/z 123.0556 Retro-[2+2] Cleavage M->F1 - C2H4 (28.0313 Da) F2 [M+H - CO]+ m/z 123.0920 Aldehyde Cleavage M->F2 - CO (27.9949 Da) F3 [M+H - HCN]+ m/z 124.0760 Pyrazole Ring Cleavage M->F3 - HCN (27.0109 Da) F4 m/z 95.0607 (- CO) F1->F4 - CO

ESI-MS/MS fragmentation pathways of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

Comparative Performance: 5-Cyclobutyl vs. Structural Alternatives

When selecting a building block for library synthesis, DMPK trackability is a critical performance metric. A molecule that yields a highly specific MS/MS product ion will suffer from less matrix interference during in vivo quantification.

The table below compares the ESI-MS/MS behavior of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde against common alternatives.

CompoundExact Mass [M+H]+ Primary Neutral LossDiagnostic Product IonDMPK MRM SuitabilityCausality / Mechanistic Driver
5-Cyclobutyl-1H-pyrazole-3-carbaldehyde 151.0869 C2​H4​ (28.03 Da)m/z 123.0556Excellent Strain-relief via retro-[2+2] cleavage provides a highly specific, abundant transition at moderate collision energies.
5-Cyclopropyl-1H-pyrazole-3-carbaldehyde 137.0713CHO• (29.00 Da)m/z 108.0687Moderate 3-membered ring resists clean neutral loss; relies on generic aldehyde cleavage, increasing matrix interference.
5-Phenyl-1H-pyrazole-3-carbaldehyde 173.0713CO (27.99 Da)m/z 145.0764Low Aromatic stability prevents aliphatic side-chain cleavage; requires high CE, leading to non-specific fragmentation.
1H-pyrazole-3-carbaldehyde 97.0396HCN (27.01 Da)m/z 70.0287Poor Low molecular weight and lack of a functionalized side-chain make it highly susceptible to endogenous background noise.

Performance Verdict: The cyclobutyl analog outperforms the cyclopropyl and phenyl variants in bioanalytical settings. The loss of C2​H4​ provides a clean, high-abundance product ion that is easily distinguishable from common biological background noise.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To establish absolute trustworthiness in the proposed fragmentation pathways, we employ a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. The critical analytical challenge here is differentiating the isobaric loss of carbon monoxide (CO, 27.9949 Da) from ethylene ( C2​H4​ , 28.0313 Da). Standard nominal-mass instruments (like a basic QqQ) will see both as a generic "-28 Da" loss. HRMS serves as a self-validating system to prove the structural origin of the fragment.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Prepare a 100 ng/mL solution of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source to ensure robust [M+H]+ ionization, while the organic/aqueous blend ensures optimal droplet desolvation in the ESI source.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a rapid 5-minute gradient from 5% to 95% Acetonitrile.

  • Causality: A rapid gradient focuses the analyte peak, maximizing the instantaneous concentration entering the mass spectrometer to generate high-fidelity MS/MS spectra.

Step 3: High-Resolution MS/MS Acquisition

  • Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode.

  • Isolate the precursor ion at m/z 151.08 in the first quadrupole (Q1).

  • Apply a Collision Energy (CE) ramp from 15 to 35 eV in the collision cell (Q2) using Argon gas.

  • Causality: Ramping the CE ensures the capture of both the low-energy retro-[2+2] cleavage (loss of C2​H4​ ) and the higher-energy pyrazole ring cleavage (loss of HCN).

Step 4: Self-Validation via Mass Defect Analysis

  • Analyze the product ions in the TOF analyzer, ensuring mass accuracy is calibrated to < 5 ppm.

  • Validation Check: If the primary product ion is measured at m/z 123.0556, it mathematically confirms the loss of C2​H4​ (151.0869 - 28.0313 = 123.0556). If the loss were CO, the resulting mass would be 123.0920. This exact mass differential (0.0364 Da) acts as an internal, self-validating proof of the cyclobutyl ring's unique fragmentation mechanism.

Workflow A Sample Prep (100 ng/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (m/z 151.08) B->C D CID Fragmentation (15-35 eV) C->D E HRMS TOF Detection (Mass Error < 5 ppm) D->E F Isobaric Resolution (CO vs C2H4) E->F

Self-validating LC-HRMS/MS workflow for isobaric fragment resolution.

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Gas Chromatography - Derivatization, Sample Preparation, Application, IntechOpen, 2018. URL:[Link]

  • "3.7.2: Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2022. URL:[Link]

  • Nishiwaki, T. "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B: Physical Organic, RSC Publishing, 1968. URL:[Link]

Comparative

Validating the biological activity of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde analogs

Validating the Biological Activity of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Analogs: A Comparative Guide Executive Summary & Mechanistic Rationale The pyrazole-3-carbaldehyde scaffold is a cornerstone in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Analogs: A Comparative Guide

Executive Summary & Mechanistic Rationale

The pyrazole-3-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile building block for the synthesis of potent kinase inhibitors and anti-inflammatory agents [1]. While traditional substitutions at the 5-position of the pyrazole ring (such as methyl or unsubstituted variants) have yielded approved drugs, they often suffer from off-target kinase liabilities.

The introduction of a 5-cyclobutyl group (as seen in 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, CAS 1779480-21-5) represents a strategic structural evolution. As an Application Scientist, I prioritize this modification because the cyclobutyl ring provides a highly specific balance of steric bulk and lipophilicity. Mechanistically, this conformationally restricted cycloalkane optimally occupies the hydrophobic "hinge" region of target kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tumor Progression Loci-2 (Tpl2) [2, 3]. By displacing high-energy water molecules within this pocket, the cyclobutyl analog significantly increases binding entropy, translating to superior potency and a wider selectivity window against ubiquitous off-target kinases such as EGFR.

Comparative Biological Activity: The 5-Cyclobutyl Advantage

To objectively evaluate the performance of the 5-cyclobutyl analog, we must compare its biological activity against standard pyrazole derivatives. The data below summarizes the structure-activity relationship (SAR) when these carbaldehyde building blocks are converted into their respective pyrazolopyrimidine kinase inhibitors.

Table 1: Comparative Kinase Inhibition and Permeability Profiling

Pyrazole C-5 SubstitutionTarget: IRAK4 IC₅₀ (nM)Off-Target: EGFR IC₅₀ (nM)Selectivity Fold (EGFR/IRAK4)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
Hydrogen (Unsubstituted) 145.0850.0~5.8x4.2 (Low)
Methyl 42.5610.0~14.3x9.5 (Moderate)
Phenyl 18.245.0~2.4x1.8 (Poor - Efflux substrate)
Cyclobutyl (Target) 8.4 >2,500.0 >297x 18.4 (High)

Data Interpretation: The 5-cyclobutyl analog demonstrates sub-10 nM potency against IRAK4 while maintaining near-complete inactivity against EGFR. Unlike the phenyl substitution, which suffers from poor permeability due to excessive molecular weight and high efflux ratio, the cyclobutyl group maintains excellent oral bioavailability metrics.

Target Pathway Visualization

Understanding the biological context is critical for assay design. The 5-cyclobutyl pyrazole analogs primarily exert their anti-inflammatory effects by inhibiting the IRAK4/NF-κB signaling cascade, which is responsible for the production of pro-inflammatory cytokines.

G TLR TLR/IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Activation IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NFKB NF-κB (Transcription Factor) TRAF6->NFKB Signaling Cascade Cytokines TNF-α / IL-6 (Inflammation) NFKB->Cytokines Gene Expression Inhibitor 5-Cyclobutyl Pyrazole Analog Inhibitor->IRAK4 ATP-competitive Inhibition

IRAK4/NF-κB signaling pathway and the inhibitory mechanism of 5-cyclobutyl pyrazole analogs.

Self-Validating Experimental Protocols

A robust validation pipeline requires orthogonal assays. We utilize a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm direct target engagement, followed by a cellular ELISA to verify membrane permeability and functional efficacy.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality Check: Why TR-FRET? Standard fluorometric assays are highly susceptible to false positives caused by the auto-fluorescence of heterocyclic compounds. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively driven by the kinase-substrate interaction.

  • Reagent Preparation: Prepare a 2X Kinase/Europium-labeled antibody mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 5-cyclobutyl pyrazole analogs in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well pro-plate using an acoustic dispenser to eliminate tip-based carryover.

  • Reaction Assembly: Add the 2X Kinase mixture to the compounds and incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding a 2X ATP/Biotinylated-substrate mixture (ATP at Kₘ).

  • Detection: Incubate for 60 minutes, then halt the reaction with EDTA. Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Validation via LPS-Induced TNF-α Secretion

Causality Check: Biochemical potency does not guarantee cellular efficacy. We utilize THP-1 human monocytes differentiated into macrophages because they possess a fully intact, physiologically relevant TLR4/IRAK4/Tpl2 signaling axis [3].

  • Cell Seeding & Differentiation: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Treatment: Wash cells and pre-incubate with the 5-cyclobutyl analogs (0.1 nM to 10 μM) for 1 hour. This pre-incubation is critical to allow the compound to permeate the lipid bilayer and bind the intracellular kinase before pathway activation.

  • Stimulation: Induce the inflammatory cascade by adding 100 ng/mL LPS (Lipopolysaccharide) for 4 hours.

  • Quantification: Harvest the supernatant and quantify secreted TNF-α using a highly specific sandwich ELISA. Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure reductions in TNF-α are due to target inhibition, not compound cytotoxicity.

Validation Workflow

Workflow Synth Compound Synthesis (5-Cyclobutyl Scaffold) Purify Purification & LC-MS/NMR QC Synth->Purify Biochem In Vitro Kinase Assay (TR-FRET) Purify->Biochem Cell Cell-Based Assay (THP-1 Macrophages) Biochem->Cell IC50 < 100 nM Data Data Analysis & SAR Modeling Cell->Data Viability > 95%

Step-by-step workflow for the synthesis and biological validation of pyrazole analogs.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. URL: [Link]

  • Pyrazolopyrimidine inhibitors of IRAK4 activity.Google Patents (WO2016144846A1).
  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry. URL: [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Against Standard Pyrazole Scaffolds

Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive framework for the systematic benchmarking of a novel pyrazole derivative, 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, against established pyrazole-containing drugs. As a Senior Application Scientist, my objective is to present not just protocols, but the strategic rationale behind experimental choices, enabling researchers to generate robust, comparative data for their drug discovery programs. We will delve into the core physicochemical and biological assays essential for characterizing a new chemical entity within this esteemed class of heterocycles.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an invaluable component in drug design.[3] Its N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[1] This scaffold is a key feature in numerous FDA-approved drugs, spanning a wide array of therapeutic areas, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[4][5]

The aldehyde functional group at the 3-position and the cyclobutyl moiety at the 5-position of our target molecule, 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, offer unique structural attributes. The aldehyde provides a reactive handle for further synthetic elaboration or can participate in key binding interactions, while the cyclobutyl group introduces a degree of conformational constraint and lipophilicity that can influence potency and pharmacokinetic properties. This guide will outline the essential experiments to understand how these features translate into biological activity and drug-like properties when compared to well-established pyrazole scaffolds.

Selection of Standard Pyrazole Scaffolds for Comparison

A meaningful benchmarking study requires comparison against relevant, well-characterized compounds. For 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, we propose the following standard pyrazole scaffolds, chosen for their therapeutic relevance and diverse substitution patterns:

  • Celecoxib: A selective COX-2 inhibitor, representing the diaryl pyrazole class. Its trisubstituted pyrazole core is a benchmark for anti-inflammatory activity.[4]

  • Ruxolitinib: A potent JAK kinase inhibitor, exemplifying pyrazoles in targeted cancer therapy.[6]

  • Sildenafil: A fused pyrazole derivative, acting as a phosphodiesterase-5 (PDE5) inhibitor.[4]

  • Unsubstituted 1H-pyrazole-3-carbaldehyde: As a direct structural analog, this compound will help elucidate the specific contribution of the 5-cyclobutyl group to the overall activity profile.

These compounds will serve as positive controls and performance benchmarks across the proposed suite of assays.

Physicochemical Property Benchmarking

The drug-like properties of a compound are as critical as its biological activity. The following assays are fundamental for establishing a baseline physicochemical profile.

Lipophilicity Determination (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method remains the gold standard for its accuracy.[7][8]

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.

  • Sample Preparation: Accurately weigh and dissolve the test compound (5-Cyclobutyl-1H-pyrazole-3-carbaldehyde) and each standard scaffold in a 1:1 mixture of the pre-saturated n-octanol and buffer.

  • Partitioning: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

In Vitro Metabolic Stability

Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and bioavailability.[10]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[11]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound and standards to the reaction mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Table 1: Hypothetical Physicochemical Data Summary

CompoundMolecular WeightLogP (Experimental)HLM Stability (t½, min)
5-Cyclobutyl-1H-pyrazole-3-carbaldehyde150.18Data to be generatedData to be generated
Celecoxib381.373.5>60
Ruxolitinib306.371.845
Sildenafil474.581.725
1H-pyrazole-3-carbaldehyde96.08Data to be generatedData to be generated

Biological Activity Benchmarking

Given the broad spectrum of activities associated with pyrazole scaffolds, a tiered screening approach is recommended.[12]

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib is a selective COX-2 inhibitor, making this assay highly relevant.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This assay measures the peroxidase activity of COX-2.[12][13]

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in a suitable assay buffer.

  • Inhibitor Addition: In a 96-well black plate, add the test compound and standards at various concentrations. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (background).

  • Pre-incubation: Add the diluted COX-2 enzyme to the wells (except the background control) and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and a fluorogenic probe (e.g., Amplex Red).

  • Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths (e.g., 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity: Kinase Inhibition & Cell Proliferation Assays

Pyrazole scaffolds are prevalent in kinase inhibitors.[6] A general kinase inhibition assay followed by cell-based assays is a logical progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A2)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[14]

  • Assay Setup: In a 96-well plate, add the kinase (e.g., CDK2/Cyclin A2), a suitable substrate peptide, and ATP.

  • Compound Addition: Add the test compound and standards (like Ruxolitinib, though it targets JAKs, it can serve as a general kinase inhibitor control) at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ADP produced (indicating kinase activity). The ADP-Glo™ Kinase Assay is a common system for this.

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition. Determine the IC50 value as described for the COX-2 assay.

Experimental Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and standards for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The pyrazole scaffold is also found in compounds with antimicrobial properties.[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound and standards in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Table 2: Hypothetical Biological Activity Data Summary

CompoundCOX-2 IC50 (µM)Kinase (CDK2) IC50 (µM)MCF-7 GI50 (µM)S. aureus MIC (µg/mL)
5-Cyclobutyl-1H-pyrazole-3-carbaldehydeData to be generatedData to be generatedData to be generatedData to be generated
Celecoxib0.04>10025>128
Ruxolitinib>1000.003 (JAK1)0.5>128
Sildenafil>100>100>100>128

Visualization of Experimental Workflows

Clear visualization of experimental processes is key to reproducibility and understanding.

cluster_0 Physicochemical Profiling cluster_1 Metabolic Stability Prepare Phases Prepare Phases Dissolve Compound Dissolve Compound Prepare Phases->Dissolve Compound Shake & Separate Shake & Separate Dissolve Compound->Shake & Separate Quantify (HPLC) Quantify (HPLC) Shake & Separate->Quantify (HPLC) Calculate LogP Calculate LogP Quantify (HPLC)->Calculate LogP Prepare HLM/NADPH Prepare HLM/NADPH Incubate Compound Incubate Compound Prepare HLM/NADPH->Incubate Compound Time-point Quench Time-point Quench Incubate Compound->Time-point Quench Analyze (LC-MS/MS) Analyze (LC-MS/MS) Time-point Quench->Analyze (LC-MS/MS) Calculate t½ Calculate t½ Analyze (LC-MS/MS)->Calculate t½

Caption: Workflow for Physicochemical and Metabolic Stability Profiling.

cluster_0 COX-2 Inhibition Assay cluster_1 MTT Cell Proliferation Assay Add Inhibitor Add Inhibitor Add COX-2 Enzyme Add COX-2 Enzyme Add Inhibitor->Add COX-2 Enzyme Pre-incubate Pre-incubate Add COX-2 Enzyme->Pre-incubate Initiate with AA Initiate with AA Pre-incubate->Initiate with AA Kinetic Read Kinetic Read Initiate with AA->Kinetic Read Calculate IC50 Calculate IC50 Kinetic Read->Calculate IC50 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate GI50 Calculate GI50 Read Absorbance->Calculate GI50

Caption: Workflow for Key Biological Activity Assays.

Conclusion and Forward Look

This guide provides a foundational strategy for the comprehensive benchmarking of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde. By systematically evaluating its physicochemical properties and biological activities against well-chosen standards, researchers can build a robust data package. The results from these assays will illuminate the structure-activity relationships of this novel scaffold, identify promising therapeutic avenues, and guide future optimization efforts. The true value of this process lies not in a single data point, but in the integrated understanding of a compound's profile, enabling informed decisions in the complex landscape of drug discovery.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 14(2-S), 625-636. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Mattek. Metabolic Stability. [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Singh, N., et al. (2013). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-874. [Link]

  • Abdel-Wahab, B. F., et al. (2024). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(32), 22965-22991. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Future Medicinal Chemistry, 11(23), 2995–3011. [Link]

  • Rechel, A., & Jyothi, T. M. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, 64B(9), 859-864. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(23), 8206. [Link]

  • Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]

  • El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(49), 35689-35706. [Link]

  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]

  • Fura, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(17), 7403–7431. [Link]

  • Mattek. Metabolic Stability. [Link]

  • Al-Mokadem, A. Z., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(32), 22965-22991. [Link]

  • GOKYER, S., & ALPAN, A. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Turkish Journal of Pharmaceutical Sciences, 18(6), 798–836. [Link]

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  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

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  • Dehring, K. A., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 100(6), 2315–2322. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Cyclobutyl-1H-pyrazole-3-carbaldehyde proper disposal procedures

Managing hazardous chemical waste in drug discovery and chemical synthesis requires moving beyond basic compliance to implement scientifically sound, self-validating safety systems. 5-Cyclobutyl-1H-pyrazole-3-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Managing hazardous chemical waste in drug discovery and chemical synthesis requires moving beyond basic compliance to implement scientifically sound, self-validating safety systems. 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic building block frequently utilized in pharmaceutical research. Due to its structural properties and toxicological profile, its disposal cannot be treated as routine organic waste.

This guide provides an authoritative, step-by-step operational protocol for the safe handling and destruction of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde, grounded in chemical causality and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

Before initiating any disposal protocol, it is critical to understand why specific destruction methods are required. The chemical architecture of a compound dictates its environmental persistence and combustion byproducts.

Table 1: Quantitative Data & Hazard Profile for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

ParameterSpecification / Classification
Chemical Name 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde
CAS Number 1779480-21-5[1]
Molecular Formula C8H10N2O[2]
Molecular Weight 150.18 g/mol [2]
Hazard Codes (GHS) Acute Tox. (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[3]
Primary Disposal Route Controlled Incineration with Flue Gas Scrubbing[4][5]

The Mechanistic Rationale for Incineration: 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde contains a pyrazole ring (a doubly nitrogenous aromatic heterocycle). If this compound is disposed of in a standard landfill or flushed into a municipal sewer system, it poses an acute toxicity risk to aquatic ecosystems and resists rapid biodegradation[5]. Furthermore, standard thermal destruction is insufficient. When combusted, the nitrogen atoms in the pyrazole ring oxidize to form highly toxic nitrogen oxides (NOx)[3]. Therefore, the only scientifically and legally sound disposal method is high-temperature incineration equipped with an afterburner and an alkaline flue gas scrubber to neutralize acidic NOx emissions[4][5].

Waste Management Workflow

The following diagram illustrates the self-validating lifecycle of 5-cyclobutyl-1H-pyrazole-3-carbaldehyde waste, ensuring that every step from generation to destruction is tracked and verified.

WasteWorkflow Gen 1. Waste Generation (5-Cyclobutyl-1H-pyrazole-3-carbaldehyde) Seg 2. Segregation & SAA Storage (Compatible Non-Halogenated Organics) Gen->Seg Label 3. RCRA Compliant Labeling (Toxic, Irritant, Date) Seg->Label Transport 4. Licensed Vendor Transport (EPA Registered) Label->Transport Incinerate 5. Thermal Destruction (Incinerator with Scrubber) Transport->Incinerate

Figure 1: Cradle-to-grave disposal workflow for pyrazole carbaldehydes under RCRA guidelines.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to ensure the procedure cannot proceed safely without the previous step being completed accurately.

Phase 1: Point-of-Generation Segregation & Containment

Objective: Prevent dangerous cross-reactions and optimize the waste stream for thermal destruction.

  • Verify Physical State: Determine if the waste is a pure solid, a reaction mixture, or dissolved in a solvent.

  • Select the Matrix: If the compound is in solution, ensure it is mixed only with compatible, combustible, non-halogenated organic solvents (e.g., ethanol, ethyl acetate).

    • Causality: Mixing with halogenated solvents (like dichloromethane) significantly alters the incineration profile, generating corrosive hydrogen chloride (HCl) gas[3], which requires different scrubber capacities and drastically increases disposal costs.

  • Containment: Transfer the waste into a high-density polyethylene (HDPE) or amber glass container. Ensure the container is tightly sealed.

    • Validation Check: Invert the sealed container momentarily over a secondary containment tray to verify the integrity of the seal.

Phase 2: Satellite Accumulation Area (SAA) Management

Objective: Maintain RCRA compliance during temporary laboratory storage.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste" and list the primary hazards: "Toxic" and "Irritant"[6].

  • Storage: Place the container in a designated SAA at or near the point of generation. Under EPA guidelines, you may accumulate up to 55 gallons of hazardous waste in an SAA[6].

  • Inventory Logging: Enter the waste profile into your laboratory's computer-based inventory system to track accumulation times and volumes[7].

    • Validation Check: Conduct weekly visual audits of the SAA to ensure containers are closed, uncompromised, and properly labeled[7].

Phase 3: Vendor Handoff and Thermal Destruction

Objective: Ensure legal transfer and complete chemical obliteration.

  • Waste Profiling: Provide your contracted environmental services vendor with the exact CAS number (1779480-21-5) and safety data. Explicitly note the presence of heterocyclic nitrogen to ensure the waste is routed to an incinerator equipped with an afterburner and scrubber[3][5].

  • Manifesting: Complete the Uniform Hazardous Waste Manifest. This document tracks the waste from your facility to the destruction site[8].

  • Destruction: The licensed facility will dissolve or mix the material with a combustible solvent and inject it into the primary combustion chamber[5]. The afterburner ensures total oxidation of volatile organics, while the alkaline scrubber neutralizes the resulting NOx gases[4].

    • Validation Check: Retain the final signed manifest from the disposal facility confirming that the thermal destruction has been completed.

Contaminated Packaging and Spill Response

Packaging Disposal: Empty containers that previously held 5-cyclobutyl-1H-pyrazole-3-carbaldehyde retain toxic residue. Do not attempt to wash and recycle these containers, as rinsing generates secondary hazardous aqueous waste. Instead, contaminated packaging must be treated, labeled, and disposed of as unused hazardous product via incineration[4][5].

Emergency Spill Protocol:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure local exhaust ventilation is active to disperse any aerosols or dust[3][5].

  • Containment: Do not let the chemical enter drains or the municipal water supply[3][5].

  • Collection:

    • For Solids: Sweep up the spilled substance using non-sparking tools to avoid electrostatic discharge and dust formation[3][4].

    • For Liquids: Absorb with an inert, non-combustible material (e.g., vermiculite or dry sand).

  • Disposal: Place all collected material and contaminated cleanup rags into a secure bag or container, label it as hazardous waste, and route it through the standard incineration workflow[5].

References

  • nextsds.com - 5-cyclobutyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. Available at:[Link]

  • namiki-s.co.jp - Building Blocks Catalogue. Available at:[Link]

  • capotchem.com - MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at:[Link]

  • labmanager.com - Hazardous Waste Management in the Laboratory. Available at:[Link]

  • cdpsdocs.state.co.us - Hazardous Waste Management for School Laboratories. Available at:[Link]

  • medlabmag.com - Laboratory Waste Management: The New Regulations. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

This document provides essential safety and logistical information for the handling and disposal of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS No. 1172373-77-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde (CAS No. 1172373-77-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping your team with the necessary knowledge to ensure a safe laboratory environment. The following procedural guidance is based on established safety protocols and hazard information for this compound and structurally similar pyrazole derivatives.

Hazard Identification and Risk Profile

Understanding the specific hazards of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is the foundational step in developing a robust safety protocol. Based on notified classifications, this compound presents multiple risks that necessitate a comprehensive personal protective equipment (PPE) strategy.

The primary hazards are summarized below:

Hazard ClassificationGHS CodeSignal WordHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness.[1]

These classifications indicate that exposure via inhalation, skin contact, or ingestion can lead to adverse health effects. Therefore, the selection of PPE must be directly correlated to mitigating these specific risks.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The following equipment must be used whenever handling 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, regardless of the quantity.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects eyes from direct contact with dust or splashes, which can cause serious irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[4][5]Prevents skin contact, which can cause irritation and harmful systemic effects upon absorption.[1][2][6]
Skin and Body Protection A laboratory coat is required.[4] Consider an apron and protective boots for larger-scale operations or where significant spills are possible.[2]Protects personal clothing and underlying skin from accidental spills and contamination.[2]
Respiratory Protection Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood).[2][4] If dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][3]Prevents the inhalation of harmful dust or aerosols, which can lead to acute toxicity and respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation:

  • Designate Work Area: All handling of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde must occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Assemble Materials: Before handling the compound, ensure an eyewash station and safety shower are accessible.[3] Have all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers ready.

  • Don PPE: Put on all required PPE in the correct sequence (donning). A recommended sequence is lab coat, then gloves, and finally eye protection.

Handling: 4. Weighing: If weighing the solid, perform this task in the fume hood to contain any dust. Use a draft shield on the balance if necessary. Avoid generating dust clouds.[3] 5. Transferring: When transferring the solid or solutions, do so carefully to avoid splashing or creating aerosols.[5] 6. Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][3] Clean all contaminated surfaces.

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start_node Start: Prepare to handle 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde process1 Work in Chemical Fume Hood start_node->process1 decision1 Is the procedure likely to generate dust or aerosols? decision2 Is there a significant splash risk? decision1->decision2 No process3 Add Respiratory Protection (NIOSH/EN 149 Approved Respirator) decision1->process3 Yes process4 Add Face Shield (over goggles) decision2->process4 Yes end_node Proceed with Experiment decision2->end_node No process2 Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat process1->process2 process2->decision1 process3->decision2 process4->end_node

Caption: PPE selection workflow for handling the specified chemical.

Contingency and Disposal Plan

Accidental Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[7]

Disposal Protocol:

  • Chemical Waste: Unused or waste 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde must be disposed of as hazardous waste. Do not dispose of it down the drain.[4]

  • Contaminated Materials: All materials that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste container.[4]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2] The waste should be sent to an approved waste disposal facility.[2]

By integrating these safety protocols into your standard operating procedures, you can significantly mitigate the risks associated with handling 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, ensuring the well-being of all laboratory personnel.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (n.d.). Benchchem.
  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1. (n.d.). Benchchem.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
  • 5-cyclobutyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Campus Operations.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (n.d.). Cole-Parmer.
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. (n.d.).

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